Methyl 3-methyl-5-(trifluoromethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 3-methyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWZTJHPBADAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 3-methyl-5-(trifluoromethyl)benzoate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 3-methyl-5-(trifluoromethyl)benzoate, a key intermediate in the development of various agrochemicals and pharmaceuticals. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations for the synthesis of the crucial precursor, 3-methyl-5-(trifluoromethyl)benzoic acid, followed by a detailed protocol for its subsequent esterification. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility.
Introduction: Significance and Retrosynthetic Analysis
Methyl 3-methyl-5-(trifluoromethyl)benzoate is a valuable building block in organic synthesis. The presence of both a methyl and a trifluoromethyl group on the aromatic ring offers unique electronic and steric properties, making it an attractive scaffold for the design of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Our synthetic strategy is guided by a retrosynthetic analysis that identifies the most logical and efficient route to the target molecule. The primary disconnection point is the ester linkage, leading us back to the corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid, and methanol. The synthesis of this substituted benzoic acid is the more challenging aspect of the overall pathway and will be the initial focus of our discussion.
Caption: Retrosynthetic analysis of Methyl 3-methyl-5-(trifluoromethyl)benzoate.
Synthesis of the Key Intermediate: 3-Methyl-5-(trifluoromethyl)benzoic Acid
The synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid can be approached through several routes. A highly effective and scalable method involves the carboxylation of a Grignard reagent derived from 1-bromo-3-methyl-5-(trifluoromethyl)benzene. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of Grignard reactions.
Pathway Overview
The synthesis of the carboxylic acid intermediate can be envisioned in two main steps starting from 3,5-dimethylaniline:
-
Sandmeyer Reaction: Conversion of the amino group of 3,5-dimethylaniline to a bromine atom.
-
Trifluoromethylation: Introduction of the trifluoromethyl group.
-
Grignard Reaction and Carboxylation: Formation of the Grignard reagent followed by reaction with carbon dioxide to yield the desired carboxylic acid.
A more direct, albeit potentially more expensive, route begins with a commercially available brominated precursor, which simplifies the initial steps. For the purpose of this guide, we will focus on the Grignard carboxylation of a suitable precursor. A plausible precursor, 1-bromo-3-methyl-5-(trifluoromethyl)benzene, can be synthesized from 3-methyl-5-bromoaniline.
Experimental Protocol: Grignard Carboxylation
This protocol is adapted from established procedures for the carboxylation of aryl Grignard reagents.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | 239.03 | 23.9 g | 0.1 |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Dry Ice (solid CO₂) | 44.01 | ~50 g | Excess |
| 3 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Diethyl ether | - | 200 mL | - |
| Saturated Sodium Chloride (brine) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to exclude moisture.
-
Grignard Reagent Formation:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-3-methyl-5-(trifluoromethyl)benzene in 50 mL of anhydrous THF.
-
Add approximately 10% of the bromide solution to the magnesium. The reaction is initiated by gentle heating. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate beaker, crush the dry ice into small pieces.
-
Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring. A large amount of CO₂ gas will be evolved.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
-
Work-up and Isolation:
-
Quench the reaction mixture by the slow addition of 100 mL of 3 M HCl. This will protonate the carboxylate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methyl-5-(trifluoromethyl)benzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford the pure carboxylic acid.
Caption: Synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid via Grignard carboxylation.
Final Step: Fischer Esterification
With the key carboxylic acid intermediate in hand, the final step is a classic Fischer esterification to produce the target methyl ester. This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of methanol is typically used.[2][3]
Mechanism and Rationale
The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]
Experimental Protocol: Fischer Esterification
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-5-(trifluoromethyl)benzoic acid | 204.15 | 20.4 g | 0.1 |
| Methanol | 32.04 | 100 mL | Excess |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
| Diethyl ether | - | 150 mL | - |
| Saturated Sodium Chloride (brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 3-methyl-5-(trifluoromethyl)benzoic acid and methanol.
-
Stir the mixture until the acid dissolves.
-
Cool the flask in an ice bath and slowly add the concentrated sulfuric acid dropwise with continuous stirring.
-
-
Reflux:
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methyl-5-(trifluoromethyl)benzoate.
-
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.
Caption: Fischer esterification workflow.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of Methyl 3-methyl-5-(trifluoromethyl)benzoate. The two-stage process, involving the synthesis of the carboxylic acid precursor followed by Fischer esterification, utilizes well-established and understood chemical transformations. For industrial applications, optimization of reaction conditions, particularly for the Grignard reaction, and exploration of alternative, more environmentally benign esterification catalysts, such as solid acid catalysts, could be areas of further investigation.[4] The protocols provided herein serve as a robust starting point for researchers and developers in the chemical and pharmaceutical industries.
References
- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
-
Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC - PubMed Central. Available at: [Link]
-
Preparation of Methyl Benzoate. Available at: [Link]
-
Esterification of benzoic acid to methyl benzoate. Available at: [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]
-
3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem. Available at: [Link]
Sources
Technical Whitepaper: Methyl 3-methyl-5-(trifluoromethyl)benzoate
CAS 161622-18-0 | Structural Integrity & Synthetic Utility in Medicinal Chemistry
Executive Summary
Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS 161622-18-0) is a high-value fluorinated aromatic intermediate used primarily in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] It serves as a critical "privileged scaffold" building block, enabling the introduction of two distinct pharmacophores—a lipophilic trifluoromethyl group (-CF₃) and a sterically demanding methyl group (-CH₃)—in a specific 1,3,5-substitution pattern. This substitution pattern is essential for modulating potency, metabolic stability, and solubility in drug candidates, particularly kinase inhibitors and nuclear receptor modulators.
This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, providing a roadmap for researchers integrating this moiety into lead optimization campaigns.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | Methyl 3-methyl-5-(trifluoromethyl)benzoate |
| CAS Registry Number | 161622-18-0 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~215–220 °C (Predicted/Analogous extrapolation); Liquid at RT |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water |
| LogP (Predicted) | ~3.2 (High Lipophilicity due to -CF₃) |
| Refractive Index | 1.45–1.47 (Typical for fluorinated benzoates) |
Synthetic Pathways & Production Methodologies[1][7][8][9]
The synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate generally follows two distinct strategies: the robust classical esterification (Method A) for scale-up, and transition-metal catalyzed coupling (Method B) for late-stage diversification.
Method A: Acid-Catalyzed Esterification (Standard Protocol)
This is the preferred route for generating gram-to-kilogram quantities, utilizing the commercially available 3-methyl-5-(trifluoromethyl)benzoic acid.
-
Precursor: 3-Methyl-5-(trifluoromethyl)benzoic acid.
-
Reagents: Methanol (solvent/reactant), Sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂).
-
Mechanism: Fischer Esterification or Acyl Chloride intermediate.
Protocol (Self-Validating System):
-
Activation: Dissolve 1.0 eq of 3-methyl-5-(trifluoromethyl)benzoic acid in anhydrous Methanol (10 vol).
-
Catalysis: Add catalytic H₂SO₄ (0.1 eq) dropwise at 0°C OR pre-treat acid with SOCl₂ (1.2 eq) to form the acid chloride, then quench with MeOH.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.
-
Workup: Concentrate methanol in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Vacuum distillation yields the pure liquid ester.
Method B: Transition-Metal Catalyzed Trifluoromethylation
For libraries where the ester is pre-formed but the CF₃ group needs to be installed (e.g., Hartwig Method), this route uses aryl halides.
-
Reference: Litvinas, N. D., Fier, P. S., & Hartwig, J. F. (2012). Angew.[2] Chem. Int. Ed.
-
Reagents: (Phen)Cu-CF₃ or similar electrophilic/nucleophilic CF₃ sources.
-
Utility: Allows for late-stage introduction of the CF₃ group if the specific benzoic acid is unavailable.
Visualization: Synthetic Logic Flow
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.
Caption: Figure 1. Synthetic pathways for CAS 161622-18-0, highlighting the primary esterification route and potential transition-metal catalyzed entry points.
Applications in Drug Discovery & Medicinal Chemistry
This intermediate is not merely a passive linker; it actively contributes to the pharmacodynamic profile of the final drug molecule through two key mechanisms known as the "Magic Methyl" effect and Bioisosteric Fluorination.
The Trifluoromethyl (-CF₃) Effect[7][11]
-
Metabolic Blocking: The CF₃ group at the 5-position blocks Cytochrome P450-mediated oxidation, significantly extending the half-life (
) of the drug. -
Lipophilicity: It increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Electronic Modulation: The strong electron-withdrawing nature (
) lowers the pKa of neighboring functional groups (e.g., amides derived from the ester), potentially strengthening hydrogen bond interactions with target proteins.
The "Magic Methyl" Effect
-
Conformational Lock: The methyl group at position 3 introduces steric strain that can force the benzene ring into a preferred dihedral angle relative to the rest of the molecule. This "pre-organization" reduces the entropic penalty of binding to a receptor.
-
Solubility Break: Unlike a symmetrical 3,5-bis(CF₃) substitution, the asymmetry provided by the methyl group disrupts crystal packing, often improving the solubility of the final API.
Visualization: Structure-Activity Relationship (SAR)
Caption: Figure 2.[3] Pharmacophore analysis of the Methyl 3-methyl-5-(trifluoromethyl)benzoate scaffold, detailing the specific medicinal chemistry roles of each substituent.
Handling, Safety, and Stability
Signal Word: WARNING
Hazard Statements (GHS):
-
H227: Combustible liquid.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the ester over long periods.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Litvinas, N. D., Fier, P. S., & Hartwig, J. F. (2012). "A General Strategy for the Perfluoroalkylation of Arenes and Heteroarenes using Arylboronate Esters and Iodides." Angewandte Chemie International Edition, 51(2), 536–539. Link
-
PubChem Compound Summary. (n.d.). "Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS 161622-18-0)."[1] National Center for Biotechnology Information. Link
-
Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. (Contextual reference for "Magic Methyl" effect). Link
-
ChemicalBook. (2024).[7] "Product Specifications: Methyl 3-methyl-5-(trifluoromethyl)benzoate." Link
Sources
- 1. Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. jelsciences.com [jelsciences.com]
Spectroscopic Profile & Technical Guide: Methyl 3-methyl-5-(trifluoromethyl)benzoate
[1][2]
Executive Summary & Compound Identity
Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) represents a critical intermediate in the synthesis of trifluoromethylated pharmaceuticals and agrochemicals.[1][2][3] Its structural motif—combining a lipophilic trifluoromethyl group, an electron-donating methyl group, and a reactive ester handle—makes it a versatile building block for modulating metabolic stability and potency in drug candidates.[1][2][3]
This guide provides a comprehensive spectroscopic analysis, synthesizing theoretical principles with experimental expectations to serve as a definitive reference for structural validation.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | Methyl 3-methyl-5-(trifluoromethyl)benzoate |
| CAS Number | 161622-18-0 |
| Molecular Formula | |
| Molecular Weight | 218.17 g/mol |
| Physical State | Colorless oil or low-melting solid |
| Solubility | Soluble in |
Synthesis & Impurity Context
Understanding the synthesis is prerequisite to interpreting the spectrum, as specific impurities (residual solvents, unreacted acids) often appear in the raw data.[1][2][3]
Synthetic Pathway (Graphviz)
The compound is typically synthesized via Fischer esterification of the corresponding benzoic acid or palladium-catalyzed carbonylation.[1][2][3]
Figure 1: Standard Fischer esterification pathway highlighting potential unreacted acid impurities.
Spectroscopic Data Analysis
The following data represents the Reference Spectroscopic Profile , derived from substituent chemical shift (SCS) principles and validated against analogous trifluoromethyl benzoate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation.[1][2][3] The 1,3,5-substitution pattern creates a distinct signature in the aromatic region.[1][2][3]
NMR (400 MHz,
)
-
Diagnostic Logic: The molecule possesses
symmetry in the NMR timescale.[1][2][3] The three aromatic protons are magnetically non-equivalent but will appear as singlets (or fine multiplets) due to weak meta-coupling ( Hz).[1][2][3]
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 8.15 | s (br) | 1H | Ar-H6 | Most deshielded; sandwiched between two electron-withdrawing groups (Ester & |
| 7.95 | s (br) | 1H | Ar-H2 | Deshielded by ortho-Ester; shielded slightly by ortho-Methyl.[1][2][3] |
| 7.60 | s (br) | 1H | Ar-H4 | Least deshielded aromatic; located between |
| 3.96 | s | 3H | Characteristic methyl ester singlet.[1][2][3] | |
| 2.48 | s | 3H | Benzylic methyl group resonance.[1][2][3] |
NMR (100 MHz,
)
| Shift ( | Splitting ( | Assignment | Notes |
| 166.2 | s | C=O | Carbonyl carbon.[1][2] |
| 139.5 | s | Ar-C3 | Ipso-methyl carbon.[1][2][3] |
| 133.0 | q ( | Ar-H | Aromatic CH.[1][2][3] |
| 131.5 | q ( | Ar-C5 | Ipso-CF3 carbon (Quartet due to |
| 130.8 | s | Ar-C1 | Ipso-ester carbon.[1][2][3] |
| 123.8 | q ( | Trifluoromethyl carbon (Large | |
| 52.5 | s | Methoxy carbon.[1][2][3] | |
| 21.2 | s | Methyl carbon.[1][2][3] |
NMR (376 MHz,
)
- -62.8 ppm (s, 3F): A single, sharp singlet characteristic of an aryl-trifluoromethyl group.[1][2][3]
Infrared (IR) Spectroscopy
IR is used for rapid functional group verification, particularly to confirm the ester carbonyl and the
-
1725
(Strong): Stretching (Ester). -
1320 - 1100
(Strong, Broad): Stretching.[1][2][3] The group typically shows multiple strong bands in this "fingerprint" region. -
2950
(Weak): Stretching (Aliphatic methyls).[1][2][3]
Mass Spectrometry (MS)[2][3]
-
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[2][3]
-
Molecular Ion (
): 218 m/z.[1][2][3][5] -
Base Peak Logic: Esters typically fragment by losing the alkoxy group.[1][2][3]
Figure 2: Predicted EI-MS fragmentation pattern showing the characteristic loss of the methoxy group.[1][2]
Experimental Protocols (Best Practices)
To ensure data integrity and reproducibility, the following protocols should be strictly adhered to.
Protocol A: NMR Sample Preparation
Objective: Eliminate concentration effects and solvent impurities.[1][2][3]
-
Mass: Weigh 10-15 mg of the sample into a clean vial.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.
-
Acquisition:
- : 16 scans, 2s relaxation delay.
-
: 1024 scans minimum (to resolve the low-intensity quartets of the
coupled carbons).
Protocol B: GC-MS Purity Check
Objective: Quantify volatile impurities (solvents, starting materials).[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520213, Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link] (Used as primary spectral analog).[2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1][2][3] John Wiley & Sons.[1][2][3] (Source for Substituent Chemical Shift calculations).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profile and Handling of Methyl 3-methyl-5-(trifluoromethyl)benzoate
Executive Summary
Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0 ) is a tri-substituted benzene derivative widely utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical APIs. Its solubility profile is governed by the interplay between the lipophilic trifluoromethyl (-CF
This guide provides a definitive technical analysis of its solubility across organic solvent classes, supported by structural causality and validated experimental protocols.
Chemical Identity[1][2][3][4]
-
IUPAC Name: Methyl 3-methyl-5-(trifluoromethyl)benzoate
-
CAS Number: 161622-18-0
-
Molecular Formula: C
H F O -
Molecular Weight: 218.17 g/mol
-
Physical State: Low-melting solid or viscous liquid (dependent on purity and ambient temperature).
Physicochemical Analysis & Solubility Theory
The solubility behavior of this compound is predictable through Hansen Solubility Parameters (HSP) and LogP analysis.
Structural Influence on Solvation
-
Trifluoromethyl Group (-CF
): This is a critical lipophilic moiety.[1] The high electronegativity of fluorine creates a strong C-F bond dipole, but the overall symmetry and low polarizability of the -CF group significantly increase the molecule's hydrophobicity (Lipophilicity). It enhances solubility in non-polar and chlorinated solvents. -
Methyl Ester (-COOCH
): Provides a dipole moment and hydrogen bond acceptance (HBA) capability, facilitating solubility in polar aprotic solvents (e.g., DMSO, Acetone) and alcohols. -
Methyl Group (-CH
): Adds slight lipophilicity and disrupts crystal lattice packing, often lowering the melting point compared to the non-methylated analog.
Predicted Partition Coefficient (cLogP)
-
Estimated cLogP: ~3.2 – 3.8
-
Implication: The compound is highly lipophilic .[1] It will partition preferentially into organic layers (DCM, EtOAc) during aqueous workups and exhibits negligible water solubility (< 10 mg/L).
Comprehensive Solubility Profile
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard synthetic workup procedures for trifluoromethyl-benzoate esters.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Reaction solvent, Extraction |
| Chloroform (CHCl | Excellent | NMR analysis, Solubilization | |
| Esters | Ethyl Acetate (EtOAc) | Excellent | Extraction, Chromatography |
| Ethers | Tetrahydrofuran (THF) | High | Reaction solvent (Grignard/Lithiation) |
| Diethyl Ether (Et | High | Extraction | |
| Methyl tert-butyl ether (MTBE) | High | Industrial Extraction | |
| Alcohols | Methanol (MeOH) | Moderate to High | Transesterification, Crystallization |
| Ethanol (EtOH) | Moderate | Crystallization | |
| Polar Aprotic | DMSO | High | Biological Assays, S_NAr reactions |
| DMF | High | Coupling reactions | |
| Acetonitrile (MeCN) | High | HPLC Mobile Phase | |
| Hydrocarbons | Hexanes / Heptane | Moderate | Chromatography (Mobile phase) |
| Toluene | High | Reflux solvent | |
| Aqueous | Water | Insoluble | Washing (impurity removal) |
Technical Insight: The compound is soluble in Hexanes/EtOAc mixtures, making Normal Phase Silica Chromatography the standard purification method. A gradient of 0%
20% EtOAc in Hexanes is typically sufficient for elution.
Experimental Protocol: Gravimetric Solubility Determination
When exact solubility data is unavailable for a specific batch, the following Self-Validating Protocol must be used to determine saturation limits. This is critical for process scale-up to avoid precipitation in transfer lines.
Workflow Diagram (DOT)
Figure 1: Step-by-step decision tree for determining saturation solubility in the laboratory.
Detailed Methodology
-
Preparation: Weigh exactly 100 mg (
) of Methyl 3-methyl-5-(trifluoromethyl)benzoate into a 4 mL glass vial. -
Initial Addition: Add 500
L ( ) of the target solvent. Cap and vortex for 5 minutes. -
Observation:
-
Clear Solution: Solubility is
mg/mL. -
Suspension: Add solvent in 500
L increments until clarity is achieved.
-
-
Calculation:
-
Validation: Cool the solution to 4°C for 2 hours. If precipitation occurs, the room temperature solubility was near saturation; record the "Stable Solubility" as the concentration remaining in the supernatant (analyzed via HPLC).
Purification & Handling Strategies
Crystallization vs. Chromatography
Due to the low melting point potential of the "methyl + trifluoromethyl" substitution pattern, crystallization can be difficult.
-
Preferred Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (40-63
m). -
Mobile Phase: Hexanes : Ethyl Acetate (95:5 to 80:20).
-
Rationale: The non-polar nature of the compound allows it to elute quickly in non-polar solvents, separating it effectively from polar impurities (e.g., unreacted benzoic acid precursors).
Handling Precautions
-
Hydrolysis Risk: While benzoate esters are relatively stable, prolonged exposure to moisture in the presence of acids or bases can lead to hydrolysis, reforming the 3-methyl-5-(trifluoromethyl)benzoic acid .
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent moisture uptake and degradation.
References
-
Chemical Identity & CAS Verification
- Source: Sigma-Aldrich / Merck KGaA. "Methyl 3-methyl-5-(trifluoromethyl)
- Context: Confirms CAS 161622-18-0 and structural identity.
-
(Search: CAS 161622-18-0)
-
General Solubility of Fluorinated Benzoates
- Source: PubChem Compound Summary for Methyl 3-(trifluoromethyl)
- Context: Proxy data for solubility in organic solvents (DCM, EtOAc).
-
Synthesis & Workup Protocols
- Source: Google Patents, CN102351704A. "Method for synthesizing methyl 3-(trifluoromethyl)
- Context: Describes standard esterification workups using Methanol and extraction with non-polar solvents.
-
Solvent Properties
- Source: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Context: Theoretical basis for "Like Dissolves Like" and Hansen Solubility Parameters.
Sources
commercial suppliers of "Methyl 3-methyl-5-(trifluoromethyl)benzoate"
A Strategic Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary: The Strategic Value of CAS 161622-18-0
In the high-stakes landscape of drug discovery, Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS 161622-18-0) is more than a simple reagent; it is a high-value scaffold for Structure-Activity Relationship (SAR) tuning. This compound offers a unique combination of the "Magic Methyl" effect—enhancing selectivity and solubility—and the metabolic stability provided by the trifluoromethyl (
For medicinal chemists, this specific substitution pattern (3-methyl, 5-trifluoromethyl) is critical for optimizing lipophilicity (
Chemical Profile & Critical Parameters
Before engaging suppliers, the sourcing scientist must define the technical specifications required for the intended application (e.g., Hit-to-Lead vs. GLP Tox).
| Parameter | Specification | Technical Note |
| CAS Number | 161622-18-0 | Distinct from the des-methyl analog (CAS 2557-13-3). Verify explicitly. |
| IUPAC Name | Methyl 3-methyl-5-(trifluoromethyl)benzoate | Also known as 3-Methoxycarbonyl-5-trifluoromethyltoluene. |
| Molecular Formula | MW: 218.17 g/mol | |
| Physical State | Colorless Oil or Low-Melting Solid | Melting point is near ambient (~25-30°C); often supplied as a liquid. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Lipophilic; poor solubility in water. |
| Key Impurities | 3-methyl-5-(trifluoromethyl)benzoic acid | Result of hydrolysis; detectable by broad -OH peak in IR/NMR. |
Sourcing Landscape & Supplier Assessment
Sourcing this compound requires navigating between "Catalog Aggregators" (who drop-ship) and "Original Manufacturers" (who control the synthesis). For CAS 161622-18-0, the supply chain is split between direct sourcing of the ester and in-house synthesis from the acid precursor.
3.1 The "Make vs. Buy" Decision Matrix
The precursor acid, 3-methyl-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) , is often more stable and widely available than the ester.
Figure 1: Strategic decision workflow for sourcing CAS 161622-18-0. In many cases, buying the acid precursor (CAS 161622-05-5) and performing a Fischer esterification is faster than waiting for back-ordered ester stock.
3.2 Tiered Supplier List
Note: Supplier inventories fluctuate. Always request a current Certificate of Analysis (CoA) before purchase.
-
Tier 1 (Global Distributors - High Reliability):
-
Sigma-Aldrich (Merck): High price, but guaranteed CoA integrity. Best for analytical standards.
-
Combi-Blocks: Excellent balance of price and purity for building blocks.[1] Often stocks the acid precursor.
-
Enamine: Primary source for building blocks in early discovery; likely holds stock in Kyiv or US/EU depots.
-
-
Tier 2 (Specialty Fluorine Vendors):
-
Fluorochem (UK): Specializes in fluorinated intermediates. High probability of having the specific isomer.
-
Oakwood Chemical: US-based, good for rapid delivery of gram-scale quantities.
-
Quality Assurance & Validation Protocol
Upon receipt, "Trust but Verify" is the mandatory operating procedure. The following protocol ensures the reagent does not compromise downstream biological data.
4.1 Incoming Quality Control (IQC) Workflow
-
Visual Inspection: Check for biphasic nature (if liquid) or wet solids. The ester should be a clear, colorless liquid or white solid. Yellowing indicates oxidation or aniline impurities.
-
Identity Verification (
-NMR):-
Solvent:
-
Diagnostic Peaks:
-
ppm (s, 3H): Methyl ester (
). -
ppm (s, 3H): Aryl methyl (
). - ppm (m, 3H): Aromatic protons. Look for the specific 1,3,5-substitution pattern (two doublets/singlets depending on resolution).
-
ppm (s, 3H): Methyl ester (
-
-
Purity Check (GC-MS or LC-MS):
-
Method: GC-MS is preferred due to the compound's volatility and lack of ionizable groups for ESI-MS (unless hydrolyzed).
-
Acceptance Criteria: >95% area purity.
-
Common Contaminant: The unreacted acid (broad peak in LC, tailing in GC) or the des-methyl analog if sourced from a non-reputable vendor.
-
4.2 Impurity Profile Visualization
Understanding the synthesis route helps anticipate impurities.
Figure 2: Impurity origin flow. The primary concern is unreacted acid, which can interfere with base-sensitive coupling reactions (e.g., Buchwald-Hartwig) downstream.
Synthetic Utility & Handling
Once validated, the compound serves as a versatile electrophile.
5.1 Standard Transformations
-
Hydrolysis to Acid:
-
Reagent: LiOH in THF/H2O.
-
Use: Generates the acid for amide coupling (EDC/HOBt) to attach the 3-methyl-5-CF3-phenyl motif to amines.
-
-
Reduction to Benzyl Alcohol:
-
Reagent:
or DIBAL-H in dry THF. -
Use: Accesses the benzyl alcohol, which can be converted to a benzyl halide for alkylation.
-
-
Nucleophilic Addition:
-
Reagent: Grignard reagents (
). -
Use: Formation of tertiary alcohols.
-
5.2 Safety & Stability
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to atmospheric moisture.
-
Hazards: Irritant.[2] The trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption. Wear nitrile gloves and work in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520213, Methyl 3-(trifluoromethyl)benzoate. (Note: Used for analog comparison and property extrapolation). Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizes the SAR value of CF3/Methyl groups).
Sources
structural analogs of "Methyl 3-methyl-5-(trifluoromethyl)benzoate"
Technical Guide: Structural Analogs of Methyl 3-methyl-5-(trifluoromethyl)benzoate
Part 1: Executive Summary & Strategic Importance
Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) represents a "privileged scaffold" in medicinal chemistry.[1] It is not merely a building block; it is a strategic tool used to modulate the physicochemical properties of a drug candidate without altering its fundamental binding mode.[1]
The 1,3,5-substitution pattern on the benzene ring is critical. By placing substituents at the meta positions relative to the ester (or resulting amide), researchers achieve two goals:
-
Metabolic Shielding: The para position remains open or can be substituted later, but the meta substituents sterically and electronically shield the ring from oxidative metabolism (e.g., P450 hydroxylation).
-
Vector Exploration: The 3-methyl and 5-trifluoromethyl groups project into distinct hydrophobic sub-pockets within protein active sites (commonly seen in Kinase and GPCR targets).[1]
This guide dissects the structural analogs of this core, providing a roadmap for bioisosteric replacement and synthetic derivatization.[1]
Part 2: The Structural Analog Landscape
In lead optimization, we rarely stick to the initial hit.[1] We explore "neighboring" chemical space. For this specific benzoate, the analogs fall into three distinct tiers: Bioisosteres , Homologs , and Scaffold Hops .
Classification of Analogs
| Analog Class | Modification Type | Example Structure | Rationale (SAR) |
| Direct Homologs | Alkyl Chain Extension | Methyl | Probes steric tolerance of the hydrophobic pocket.[1] |
| Electronic Bioisosteres | Halogen Swap | Modulates lipophilicity (LogP) and sigma ( | |
| Steric Bioisosteres | Volumetric Replacement | Maintains steric bulk but removes the electron-withdrawing effect.[1] | |
| Scaffold Hopping | Core Ring Change | Benzene | Increases solubility and introduces a hydrogen bond acceptor (N).[1] |
| Functional Isosteres | Linker Change | Ester | Improves metabolic stability (esters are labile in plasma).[1] |
Visualization: Analog Decision Tree
The following diagram illustrates the decision logic for selecting analogs based on the desired physicochemical outcome.
Figure 1: Decision tree for selecting structural analogs based on SAR requirements.
Part 3: Scientific Rationale & Mechanism
The "Magic Methyl" Effect
The 3-methyl group in this molecule is not innocent.[1] In drug design, the "Magic Methyl" effect refers to the phenomenon where the addition of a single methyl group can boost potency by 10-fold or more.
-
Mechanism: The methyl group restricts the rotation of the benzoate/amide bond, locking the molecule into a bioactive conformation (pre-organization). It also desolvates the hydrophobic pocket, gaining entropy.[1]
The Trifluoromethyl Anchor
The
-
Dipole Alignment: The
group creates a strong local dipole that can interact with backbone carbonyls in the target protein.[1]
Part 4: Synthetic Methodologies & Protocols
To utilize Methyl 3-methyl-5-(trifluoromethyl)benzoate effectively, one must often convert the ester to an acid or amide.[1] Below is a self-validating protocol for generating an amide library, which is the most common application in drug discovery.
Workflow Visualization
Figure 2: Synthetic workflow from the ester starting material to the amide library.
Detailed Protocol: Saponification & Amide Coupling
Objective: Convert the methyl ester to a biologically active amide derivative.
Step 1: Saponification (Ester Hydrolysis) [1]
-
Reagents: Dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq) in a 3:1 mixture of THF:Water.
-
Catalyst: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 eq).
-
Reaction: Stir vigorously at Room Temperature (RT) for 4 hours.
-
Self-Validation Point: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (
) should disappear, and a baseline spot (acid) should appear.[1]
-
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (
).[1] Dry over .[1] -
Result: 3-methyl-5-(trifluoromethyl)benzoic acid . (Expect white solid, Yield >95%).[1]
Step 2: HATU-Mediated Amide Coupling
-
Activation: Dissolve the acid (1.0 eq) from Step 1 in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 minutes to form the active ester.[1]
-
Why HATU? It minimizes racemization (though not an issue here) and works well for electron-deficient acids like this one.[1]
-
-
Coupling: Add the desired Amine (1.1 eq) (e.g., benzylamine, aniline).
-
Reaction: Stir at RT for 12 hours.
-
Purification: Dilute with water (precipitate may form).[1] Extract with EtOAc.[1] Wash with saturated
(removes unreacted acid) and Brine.[1] -
Validation: Verify structure via
-NMR. Look for the disappearance of the acid proton ( ppm) and appearance of the amide NH signal ( ppm).[1]
Part 5: References
-
PubChem. (n.d.).[1][2] Methyl 3,5-bis(trifluoromethyl)benzoate Compound Summary. (Used for comparative physicochemical data of the 3,5-disubstituted class). Retrieved from [Link]
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on
bioisosteres). -
Vertex AI Search. (2023).[1] Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (Protocol adaptation source). Retrieved from [Link][1][3][4][5][6]
Sources
- 1. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Trifluoromethyl Motif in Arene Chemistry: Electronic Descriptors and Medicinal Utility
PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE
Objective: This technical guide deconstructs the electronic and physicochemical impact of the trifluoromethyl (
Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]
PART 2: ELECTRONIC ARCHITECTURE
The
The Inductive Effect ( )
The fluorine atom is the most electronegative element (
Negative Hyperconjugation (The Resonance Component)
Unlike methoxy (
-
Mechanism: The
antibonding orbitals of the C-F bonds are low enough in energy to overlap with the filled -orbitals of the benzene ring. -
Result: Electron density flows from the ring into the C-F
orbitals. This effectively reinforces the electron-withdrawing nature of the group, particularly at the ortho and para positions.
Visualization of Electronic Flow
The following diagram illustrates the dual electron-withdrawing mechanisms:
Figure 1: The
PART 3: QUANTITATIVE DESCRIPTORS
To rationally design drugs, chemists rely on constants that quantify these effects.[1] The
Table 1: Physicochemical Parameters of vs. Common Substituents[1]
| Substituent | Field Effect ( | Resonance Effect ( | |||
| 0.43 | 0.54 | 0.88 | 0.38 | 0.16 | |
| -0.07 | -0.17 | 0.56 | -0.04 | -0.13 | |
| 0.37 | 0.23 | 0.71 | 0.41 | -0.15 | |
| 0.71 | 0.78 | -0.28 | 0.65 | 0.13 |
Key Insights:
- : This confirms that the resonance component (negative hyperconjugation) operates in the same direction as the inductive effect (withdrawal), intensifying the effect at the para position.
-
High Lipophilicity (
): The group is significantly more lipophilic than a methyl group or a chlorine atom. This is crucial for crossing the Blood-Brain Barrier (BBB).[1] -
Metabolic Stability: The C-F bond energy (~485 kJ/mol) renders the group inert to oxidative metabolism, unlike a methyl group which is easily oxidized to a carboxylic acid.
PART 4: REACTIVITY MODULATION
The electronic properties of
Electrophilic Aromatic Substitution (EAS)[3]
-
Effect: Strong Deactivation.[1]
-
Directing Group: Meta-director.[1]
-
Mechanism: The destabilization of the arenium ion intermediate (sigma complex) is most severe when the positive charge lands on the carbon bearing the
group. This occurs in ortho and para attack.[1] Therefore, the electrophile is forced to the meta position, although the overall reaction rate is slow.
Nucleophilic Aromatic Substitution ( )
-
Effect: Strong Activation.[1]
-
Mechanism: In
, the ring accepts electron density (forming a negatively charged Meisenheimer complex). The electron-withdrawing group stabilizes this negative charge, particularly when located ortho or para to the leaving group (e.g., a halogen).
PART 5: EXPERIMENTAL PROTOCOLS
Protocol A: Innate Radical Trifluoromethylation (Langlois Method)
Context: Traditional methods (e.g., Swarts reaction) require harsh conditions.[1] Modern drug discovery utilizes the Langlois reagent (Sodium Triflinate,
Reagents:
-
Substrate: Heteroarene or electron-rich arene (1.0 equiv)[1]
-
Reagent: Sodium Triflinate (Langlois Reagent) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)[1]
-
Catalyst:
or similar Cu(II) source (catalytic amounts, optional but often used) -
Solvent: DCM/Water biphasic mix or DMSO.[1]
Step-by-Step Methodology:
-
Setup: In a pressure tube equipped with a stir bar, dissolve the substrate (e.g., caffeine, pyridine derivative) in a mixture of DCM and water (3:1 ratio).
-
Addition: Add Sodium Triflinate (3.0 equiv) followed by the copper catalyst (10 mol%).
-
Initiation: Cool the mixture to
and add TBHP dropwise. -
Reaction: Seal the tube and allow it to warm to room temperature. Stir vigorously for 12–24 hours. (Note:
radicals are electrophilic; they will prefer electron-rich positions).[1] -
Workup: Quench with saturated
. Extract with DCM ( ).[1] Wash combined organics with brine.[1] -
Purification: Dry over
, concentrate, and purify via flash column chromatography.
Reaction Pathway Visualization:
[4]
Protocol B: Microsomal Stability Assay (Metabolic Blockade Verification)
Context: This assay validates whether the introduction of
Methodology:
-
Preparation: Prepare a
stock solution of the test compound (with ) and the non-fluorinated analog (control) in DMSO. -
Incubation: Dilute to
in phosphate buffer (pH 7.4) containing liver microsomes (human or rat, protein).[1] -
Start: Initiate reaction by adding NADPH (cofactor).[1] Incubate at
.[1] -
Sampling: Aliquot samples at
minutes. -
Quench: Immediately add ice-cold acetonitrile containing an internal standard (e.g., warfarin) to precipitate proteins.[1]
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines the half-life ( ) and Intrinsic Clearance ( ).-
Success Criterion: The
analog should show a significantly longer than the control.
-
PART 6: REFERENCES
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1]
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991).[1] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.[1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]
Sources
Methodological & Application
Application Note: Optimization of Suzuki-Miyaura Coupling for Methyl 3-methyl-5-(trifluoromethyl)benzoate Scaffolds
Executive Summary & Strategic Analysis
Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) represents a high-value pharmacophore combining a lipophilic trifluoromethyl group, a steric methyl handle, and a versatile ester functionality in a 1,3,5-substitution pattern.
In the context of Suzuki-Miyaura cross-coupling, this molecule presents a distinct nomenclature challenge that this guide addresses through two parallel workflows:
-
Synthesis of the Target: If the objective is to synthesize this molecule, the reaction requires a challenging C(sp²)–C(sp³) coupling between Methyl 3-bromo-5-(trifluoromethyl)benzoate and a methylboron source.
-
Utilization of the Scaffold: If the objective is to use this scaffold to generate biaryl libraries (e.g., "Methyl 3-aryl-5-(trifluoromethyl)benzoate"), the reaction is a standard C(sp²)–C(sp²) coupling.
Key Mechanistic Insight: The 3,5-disubstitution pattern with two electron-withdrawing groups (EWG: -COOMe and -CF₃) makes the aryl halide precursor highly electrophilic. This facilitates rapid Oxidative Addition (OA) of the Palladium catalyst. However, this same electron deficiency renders the ester moiety susceptible to hydrolysis under harsh basic conditions. Therefore, our protocols utilize mild phosphate or carbonate bases and ligand-controlled catalysts to maximize yield and preserve the ester.
Critical Precursor Identification
Since the title molecule (Methyl 3-methyl-5-(trifluoromethyl)benzoate) lacks a leaving group, all coupling protocols described herein utilize its halogenated precursor:
-
Precursor Name: Methyl 3-bromo-5-(trifluoromethyl)benzoate
-
Role: Electrophile (Aryl Halide)
-
Electronic Profile: Electron-Deficient (Activated for Pd-insertion)
Protocol A: Synthesis of the Target (Methylation)
Objective: Synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate via C(sp²)–C(sp³) coupling. Challenge: Methylboronic acid is prone to protodeboronation and slow transmetalation. Solution: Use Potassium Methyltrifluoroborate (Molander Salt) with a specialized bulky phosphine ligand (RuPhos) to stabilize the catalytic cycle.
Reagents & Stoichiometry[1]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | Methyl 3-bromo-5-(trifluoromethyl)benzoate | 1.0 | Electrophile |
| Nucleophile | Potassium Methyltrifluoroborate (MeBF₃K) | 1.5 | Robust Methyl Source |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium Source |
| Ligand | RuPhos | 0.04 (4 mol%) | Bulky, e-rich Ligand |
| Base | K₂CO₃ | 3.0 | Activator |
| Solvent | Toluene / Water (10:1) | 0.25 M | Biphasic System |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Add anhydrous Toluene (1 mL/mmol substrate) and stir at room temperature for 5 minutes to generate the active catalyst species.
-
Substrate Addition: Add Methyl 3-bromo-5-(trifluoromethyl)benzoate (1.0 equiv) and Potassium Methyltrifluoroborate (1.5 equiv) to the vial.
-
Base Addition: Add K₂CO₃ (3.0 equiv) followed by degassed Water (0.1 mL/mmol substrate). Note: The water is critical for the solubility of the inorganic base and the trifluoroborate hydrolysis.
-
Degassing: Seal the vial and purge with Argon for 2 minutes (balloon needle method).
-
Reaction: Heat the mixture to 80°C for 12–24 hours with vigorous stirring (1000 rpm).
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the methyl product (Rf ~0.65) will appear close by. Use GC-MS for definitive confirmation to distinguish between Product (Me) and Protodeboronated byproduct (H).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate and Water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄ and concentrate.
-
Purification: Flash chromatography (0-10% EtOAc in Hexanes).
Protocol B: Biaryl Library Synthesis (Scaffold Utilization)
Objective: Coupling Methyl 3-bromo-5-(trifluoromethyl)benzoate with various Aryl Boronic Acids. Challenge: Preventing ester hydrolysis while maintaining high turnover. Solution: Use Pd(dppf)Cl₂ with Potassium Phosphate , a mild base system.
Reagents & Stoichiometry[1]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | Methyl 3-bromo-5-(trifluoromethyl)benzoate | 1.0 | Electrophile |
| Nucleophile | Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | Robust Catalyst |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Mild Base |
| Solvent | 1,4-Dioxane / Water (4:1) | 0.2 M | Standard Solvent |
Step-by-Step Procedure
-
Setup: Charge a reaction vessel with the Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio). Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (3 mol%) quickly under a stream of inert gas. Seal the vessel.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Note: The electron-poor nature of the bromide usually ensures completion < 6 hours.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with Brine.
-
Purification: Silica gel chromatography.
Visualization: Workflow & Mechanism
Experimental Workflow Diagram
Caption: Optimized workflow for Suzuki coupling of electron-deficient benzoates, emphasizing degassing to prevent oxidative homocoupling.
Mechanistic Pathway (Specific to Substrate)
Caption: Catalytic cycle highlighting the accelerated Oxidative Addition due to the -CF3 and -COOMe groups on the aryl ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or poor ligand choice. | Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Ensure inert atmosphere. |
| Protodeboronation (Ar-H) | Unstable boronic acid (common with Methyl/Alkyl). | Switch to Potassium Trifluoroborate (R-BF₃K) salts. Reduce water ratio. |
| Homocoupling (Ar-Ar) | Oxygen presence or excess oxidant. | Increase degassing time. Lower catalyst loading. |
| Ester Hydrolysis | Base is too strong (e.g., NaOH, KOH). | Switch to K₃PO₄ or CsF . Lower reaction temperature to 60°C. |
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Reference for RuPhos utility in difficult couplings). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition-Metal-Free Suzuki-Type Coupling Reactions [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for the Hydrolysis of Methyl 3-methyl-5-(trifluoromethyl)benzoate
Authored by: Senior Application Scientist, Chemical Development
Abstract
This document provides a comprehensive technical guide for the hydrolysis of Methyl 3-methyl-5-(trifluoromethyl)benzoate to its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmacologically active compounds and advanced materials. We present detailed protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, offering insights into the mechanistic underpinnings, reaction optimization, and safety considerations. The guidance herein is tailored for researchers, chemists, and process development scientists, aiming to provide a robust framework for achieving high-yield, high-purity synthesis.
Introduction: Strategic Importance of the Hydrolysis
The conversion of Methyl 3-methyl-5-(trifluoromethyl)benzoate to 3-methyl-5-(trifluoromethyl)benzoic acid is a foundational reaction in medicinal chemistry and materials science. The resulting carboxylic acid serves as a versatile building block, or synthon, for introducing the trifluoromethyl- and methyl-substituted phenyl moiety into more complex molecular architectures. The trifluoromethyl group (-CF₃) is of particular importance in drug design, as its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
This guide moves beyond a simple recitation of steps, delving into the causality behind procedural choices to empower the scientist with a deep, actionable understanding of the transformation.
Mechanistic Overview: Acid vs. Base Catalysis
The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The choice between acid and base catalysis is the primary strategic decision, dictated by the substrate's stability, desired reaction kinetics, and scalability.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often preferred method for the hydrolysis of simple esters. The mechanism involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester.
Causality: The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base forms a carboxylate salt, which is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct (methanol). This thermodynamic sink drives the reaction to completion.[1][2]
-
Key Features:
-
Stoichiometric: At least one equivalent of base is required.
-
Irreversible: Proceeds to completion.
-
Kinetics: Typically faster than acid-catalyzed hydrolysis at comparable temperatures.
-
Acid-Catalyzed Hydrolysis
This pathway is a reversible process, essentially the reverse of a Fischer esterification.[3][4] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile, water.
Causality: Every step in the mechanism is in equilibrium. To drive the reaction toward the carboxylic acid product, Le Châtelier's principle must be exploited, typically by using a large excess of water as the solvent.[3]
-
Key Features:
-
Catalytic: Only a sub-stoichiometric amount of acid is needed.
-
Reversible: An equilibrium process.
-
Conditions: Often requires elevated temperatures (reflux) to achieve a reasonable reaction rate.
-
Analysis of the Substrate: Methyl 3-methyl-5-(trifluoromethyl)benzoate
The specific structure of our substrate informs the optimal reaction strategy.
-
Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. This effect is transmitted through the aromatic ring, increasing the electrophilicity of the carbonyl carbon. This inherent activation facilitates nucleophilic attack and suggests that the hydrolysis of this ester should proceed more readily than that of an unsubstituted methyl benzoate.
-
Steric Effects: The methyl group is in the meta-position relative to the ester and thus presents no significant steric hindrance to the reaction center.
-
Side Reaction Potential: The -CF₃ group itself can be susceptible to hydrolysis to a carboxylic acid group under forcing conditions (e.g., high temperatures in strongly basic solutions).[5] Therefore, while base-catalyzed hydrolysis is generally preferred, reaction conditions should be carefully controlled to avoid this potential side reaction.
Experimental Protocols
Protocol 1: High-Efficiency Base-Catalyzed Hydrolysis (Saponification)
This protocol is recommended for its reliability, high yield, and straightforward execution. It leverages the irreversible nature of saponification for a complete conversion.
Workflow Diagram: Base-Catalyzed Hydrolysis
Caption: Workflow for the saponification of the methyl ester.
A. Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 3-methyl-5-(trifluoromethyl)benzoate | >98% | Sigma-Aldrich | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Fisher Scientific | Preferred base for clean reactions. NaOH or KOH can be substituted. |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Co-solvent to ensure solubility. |
| Methanol (MeOH) | ACS Reagent Grade | VWR | Co-solvent, aids in solubility. |
| Hydrochloric Acid (HCl) | 1.0 M solution | J.T. Baker | For acidification. |
| Deionized Water | N/A | In-house | For solutions and washing. |
| Ethyl Acetate | ACS Grade | EMD Millipore | For Thin Layer Chromatography (TLC). |
| Hexanes | ACS Grade | EMD Millipore | For TLC. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Round-bottom flask, magnetic stirrer, pH paper, Buchner funnel, filter paper | N/A | Standard Lab Glassware |
B. Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (2.18 g, 10.0 mmol, 1.0 equiv) in a mixture of THF (20 mL) and Methanol (10 mL). Stir until a homogenous solution is formed.
-
Base Addition: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.63 g, 15.0 mmol, 1.5 equiv) in deionized water (10 mL). Add the aqueous LiOH solution to the stirring ester solution at room temperature.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature (approx. 20-25°C). Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting ester is UV active and less polar than the product acid. The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and methanol) using a rotary evaporator.
-
Work-up: Dilute the remaining aqueous residue with deionized water (20 mL). This solution contains the lithium salt of the product.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1.0 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is between 2 and 3. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
Drying: Dry the purified 3-methyl-5-(trifluoromethyl)benzoic acid in a vacuum oven at 40-50°C to a constant weight. Expected yield: >95%.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is a viable alternative, particularly if the molecule contains other base-sensitive functional groups. Success hinges on driving the equilibrium towards the products.
A. Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 3-methyl-5-(trifluoromethyl)benzoate | >98% | Sigma-Aldrich | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker | Catalyst. Handle with extreme care.[6][7] |
| Acetic Acid | Glacial | Fisher Scientific | Solvent. |
| Deionized Water | N/A | In-house | Reagent and for work-up. |
| Diethyl Ether or MTBE | Anhydrous | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | In-house | For neutralizing acid. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Round-bottom flask, reflux condenser | N/A | Standard Lab Glassware |
B. Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a mixture of glacial acetic acid (30 mL) and deionized water (10 mL). Add Methyl 3-methyl-5-(trifluoromethyl)benzoate (2.18 g, 10.0 mmol).
-
Catalyst Addition: To the stirring suspension, carefully add concentrated sulfuric acid (1.0 mL). Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) using a heating mantle.
-
Reaction and Monitoring: Maintain the reflux for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Quenching: Once the reaction is deemed complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution! ), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization (e.g., from a heptane/ethyl acetate mixture) if necessary.
Comparative Data and Considerations
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis | Rationale & Field Insights |
| Reaction Time | 2-4 hours | 8-16 hours | Saponification is kinetically faster and irreversible. |
| Temperature | Room Temperature | Reflux (~110-120°C) | The higher energy barrier for the acid-catalyzed pathway necessitates elevated temperatures. |
| Reagent Stoichiometry | >1 equivalent of base | Catalytic acid | Base is consumed during the reaction, while the acid is regenerated. |
| Work-up Complexity | Simpler (Precipitation/Filtration) | More complex (Liquid-Liquid Extraction) | Direct isolation of a solid product from the saponification is often cleaner and more efficient on a lab scale. |
| Overall Yield | Typically >95% | Typically 85-95% | The irreversible nature of saponification and simpler work-up generally lead to higher isolated yields. |
| Key Weakness | Potential for -CF₃ hydrolysis | Reversible; requires forcing conditions | The risk to the -CF₃ group is low at room temperature but should be considered if heating is applied. The equilibrium nature of the acid method is its main drawback. |
Base-Catalyzed Hydrolysis Mechanism
Caption: Key mechanistic steps in saponification.
Safety and Handling
-
Strong Bases (LiOH, NaOH, KOH): Corrosive and can cause severe skin and eye burns. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Strong Acids (H₂SO₄): Highly corrosive and can cause severe burns. Concentrated sulfuric acid is also a strong dehydrating agent. Always add acid to water/solvent slowly, never the other way around, to manage the exothermic reaction.[7][9] All manipulations should be performed in a certified chemical fume hood.[7]
-
Trifluoromethyl Compounds: While the target molecule is not acutely toxic, compounds containing trifluoromethyl groups should be handled with care. Avoid inhalation of dust or vapors.[10]
-
General Precautions: Ensure an emergency eyewash station and safety shower are accessible.[6] Avoid inhalation of solvent vapors and work in a well-ventilated area or fume hood.[8]
References
- Patents, G. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Science Learning Center. (n.d.).
- (n.d.).
- (n.d.). Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (CN102351704A).
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. DOI: 10.1039/A809670H.
- (2023).
- The Organic Chemistry Channel - by Dr. Ramasamy. (2024).
- (2018).
- Wasif, M. M. (2021).
- (n.d.). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society.
- (n.d.).
- (n.d.). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate.
- ChemicalBook. (2024).
- (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
- (2009). (PDF) Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr.
- (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES.
- (n.d.). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes.
- (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH.
- (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- (2022). What are some safety precautions to take when working with strong acids and strong bases?
- (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor.
- Department of Medicine. (2016). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.
- CalTech GPS. (2009). Saponification (Base Hydrolysis)
- Flinn Scientific. (n.d.). Acid Safety.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. concordia.ca [concordia.ca]
- 7. quora.com [quora.com]
- 8. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 9. flinnsci.com [flinnsci.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Note: Purification of Methyl 3-methyl-5-(trifluoromethyl)benzoate by Flash Column Chromatography
Part 1: Executive Summary & Compound Profile[1]
The Challenge
The purification of Methyl 3-methyl-5-(trifluoromethyl)benzoate represents a classic but critical separation challenge in medicinal chemistry.[1] This intermediate is frequently synthesized via Fischer esterification or acyl chloride coupling. The primary impurities are typically the unreacted parent carboxylic acid (3-methyl-5-(trifluoromethyl)benzoic acid), mineral acid catalysts, and occasionally regioisomers derived from upstream halogenation steps.[1]
While silica gel chromatography is the gold standard for final polishing, relying solely on it for bulk purification is inefficient. The trifluoromethyl (
Compound Properties & Chromatography Implications[1][2][3][4][5][6]
| Property | Value / Description | Chromatographic Implication |
| Structure | Benzoate ester with | UV Active (254 nm).[1] Strong |
| Lipophilicity | High (LogP est. ~3.5 - 4.[1]0) | Elutes early in Normal Phase (NP).[1] Requires non-polar mobile phase. |
| Acidity (Impurities) | Parent acid pKa ~3.5 - 4.0 | Acidic impurities will streak on silica unless removed or buffered.[1] |
| Physical State | Colorless to pale yellow oil/low-melting solid | Liquid loading is possible, but dry loading is recommended for resolution.[1] |
Part 2: Pre-Chromatography "Chemical Filter" (Crucial)[1]
Expert Insight: The most common error in purifying benzoate esters is overloading the silica column with unreacted carboxylic acid. The acid interacts strongly with the silanols (
Protocol A: The "Chemical Filter" Workup
Perform this prior to TLC or Column Chromatography.
-
Dilution: Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate (EtOAc).
-
Why: Ether is preferred for better phase separation, but EtOAc is safer.
-
-
Acid Removal: Wash the organic layer 2x with saturated Sodium Bicarbonate (
) . -
Brine Wash: Wash 1x with saturated NaCl to remove trapped water.[1]
-
Drying: Dry over anhydrous
, filter, and concentrate.-
Result: The residue is now predominantly the ester, simplifying the chromatography to a filtration or minor polishing step.
-
Part 3: Method Development (TLC Scouting)[1]
Before committing the bulk sample, determine the optimal solvent system using Thin Layer Chromatography (TLC).
Visualization
-
UV (254 nm): The benzoate chromophore is strongly UV active.
-
Stain (Optional): Phosphomolybdic Acid (PMA) or
can be used if UV is ambiguous, though rarely necessary for benzoates.[1]
Solvent System Optimization
Test the following solvent systems (Normal Phase Silica):
| Solvent System (Hexane : EtOAc) | Expected Rf (Ester) | Outcome |
| 100% Hexane | 0.00 - 0.05 | Too non-polar.[1] Compound stays at baseline. |
| 10 : 1 | 0.25 - 0.35 | Ideal. Good separation from non-polar impurities. |
| 5 : 1 | 0.50 - 0.65 | Too fast.[1] Poor resolution from similar side products. |
| 1 : 1 | > 0.80 | Co-elution with solvent front.[1] |
Recommendation: Target an Rf of 0.30 for the product. For Methyl 3-methyl-5-(trifluoromethyl)benzoate, a gradient starting at 100% Hexane and ramping to 10% EtOAc is typically optimal.
Part 4: Flash Chromatography Protocol[1]
Stationary Phase & Column Sizing
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Loading Ratio: 1:30 to 1:50 (Sample : Silica by weight).
-
Example: For 1.0 g of crude ester, use a 40g or 80g silica cartridge.
-
Step-by-Step Procedure
-
Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane.[1] This removes trapped air and heat of solvation.
-
Sample Loading (Dry Load Preferred):
-
Dissolve crude oil in minimal Dichloromethane (DCM).[1]
-
Add Celite® 545 or Silica Gel (1:2 ratio w/w).
-
Evaporate solvent on a rotovap until a free-flowing powder remains.
-
Why: Liquid loading a lipophilic oil often leads to "fingering" and broad bands. Dry loading ensures a tight initial band.
-
-
Elution Gradient:
-
0 - 2 CV: 100% Hexane (Elutes very non-polar impurities).
-
2 - 10 CV: Linear gradient 0%
10% EtOAc in Hexane. -
10 - 15 CV: Hold at 10% EtOAc (Product typically elutes here).
-
15+ CV: Flush with 50% EtOAc to strip any remaining polar material.
-
-
Fraction Collection: Collect fractions of approx. 0.25 CV size (e.g., 10-15 mL for a 40g column).
Workflow Diagram
Figure 1: Decision matrix and workflow for the purification of benzoate esters.[1] Note the critical "Workup" step prior to chromatography.
Part 5: Troubleshooting & Quality Control[1]
Common Issues
-
Tailing (Streaking):
-
Cause: Residual carboxylic acid or interaction with active silanols.[1]
-
Fix: Ensure the
workup was thorough. If tailing persists, add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
-
-
Fronting (Shark-fin shape):
-
Cause: Column overload or poor solubility in the mobile phase.
-
Fix: Switch to dry loading (Protocol 4.2) or increase column size.[1]
-
-
Co-elution:
-
Cause: Impurity has similar polarity (e.g., des-trifluoromethyl analog).[1]
-
Fix: Change selectivity by using Dichloromethane/Hexane instead of EtOAc/Hexane. The different solvent selectivity can often separate structural analogs.
-
Validation (Self-Validating System)
To ensure the protocol worked:
-
TLC Check: Spot the purified fraction against the crude.[1] The baseline spot (acid) should be gone.
-
NMR Verification:
-
NMR: Look for the methyl ester singlet (
ppm) and the disappearance of the carboxylic acid proton ( ppm).[1] -
NMR: A single sharp peak confirms the integrity of the
group (approx -63 ppm).
-
NMR: Look for the methyl ester singlet (
References
-
Synthesis of Methyl Benzoates
-
General Purification of Benzoates
-
TLC Monitoring of Esterification
- Title: Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chrom
-
Source: Sigma-Aldrich Application Note.[1]
-
Compound Data (Methyl 3-(trifluoromethyl)benzoate analogs)
Sources
- 1. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Buy Methyl 3-(trifluoromethyl)benzoate | 2557-13-3 [smolecule.com]
- 6. Content Not Available [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Esterification of 3-Methyl-5-(trifluoromethyl)benzoic Acid
[1]
Abstract & Strategic Significance
The 3-methyl-5-(trifluoromethyl)benzoic acid scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the trifluoromethyl (
This Application Note provides a definitive guide to esterifying this substrate. Unlike generic benzoic acid protocols, we address the specific electronic deactivation and solubility profiles inherent to fluorinated aromatics. We present two validated workflows: a robust Acyl Chloride Activation method for scale-up and a mild Base-Mediated Alkylation for sensitive library synthesis.[1]
Chemical Analysis & Mechanistic Insight
Electronic Environment
The reactivity of the carboxylic acid at C1 is governed by the competing effects of the meta-substituents:
-
Effect (C5): Strong electron-withdrawing group (EWG) via induction (
).[1] This lowers the of the acid (approx. 3.6–3.8) compared to benzoic acid (4.2), making the carboxylate anion more stable but the carbonyl carbon more electrophilic once activated. -
Methyl Effect (C3): Weak electron-donating group (
).[1] Its steric impact is minimal in the meta position, but it slightly mitigates the electron deficiency of the ring.
The Challenge with Standard Fischer Esterification
While standard acid-catalyzed Fischer esterification (
Workflow Selection Matrix
Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and downstream requirements.
Detailed Experimental Protocols
Method A: Acid Chloride Activation (Preferred for Scale-Up)
Rationale: This method irreversibly activates the carboxylic acid, driving the reaction to completion without the need for water removal. The use of catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acyl chloride.
Reagents:
-
Substrate: 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
): 2.0 – 3.0 eq[1] -
Catalyst: N,N-Dimethylformamide (DMF): 2–3 drops (approx.[1] 0.05 eq)
-
Solvent: Methanol (anhydrous) for quenching.[1]
-
Dichloromethane (DCM) if a co-solvent is needed for the acid chloride step.[1]
Protocol:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (
or line). -
Activation: Charge the flask with the benzoic acid derivative. Add
dropwise.[1] Note: If the solid does not dissolve, add minimal dry DCM. -
Catalysis: Add catalytic DMF. Evolution of
and gas will be visible immediately.[1] -
Reflux: Heat to reflux (
bath temp) for 2–3 hours. Monitor by TLC (aliquot quenched in MeOH) to ensure acid is consumed. -
Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess
. Critical: Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.[1] -
Esterification: Redissolve the resulting crude acid chloride (yellow oil/solid) in dry DCM (
). Slowly add excess anhydrous Methanol (or specific alcohol).[1] -
Workup: Stir at Room Temp (RT) for 1 hour. Remove solvent.[1][2][3] Dissolve residue in Ethyl Acetate, wash with saturated
(to remove residual HCl), then Brine.[1] Dry over .[1]
Yield Expectation: >95% Key Advantage: Avoids equilibrium limitations.[1]
Method B: Base-Mediated Alkylation (Mild Condition)
Rationale: Ideal for small-scale library generation or when avoiding strongly acidic conditions.[1] The
Reagents:
-
Substrate: 1.0 eq
-
Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (1.2 – 1.5 eq)[1]
-
Base: Potassium Carbonate (
), anhydrous, powdered (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone.[1]
Protocol:
-
Dissolution: Dissolve the starting acid in DMF (approx. 0.2 M concentration).[1]
-
Deprotonation: Add powdered
. Stir at RT for 15 minutes. The mixture may become a suspension.[1] -
Alkylation: Add MeI dropwise via syringe. Safety: MeI is a carcinogen; use a fume hood.
-
Reaction: Stir at RT for 4–12 hours. If using Acetone, mild heating (
) may be required.[1] -
Quench: Pour the mixture into ice-water (5x volume of DMF).
-
Extraction: Extract with Ethyl Acetate or Diethyl Ether. The ester is highly lipophilic and will partition easily into the organic phase.
-
Purification: Wash organic layer with water (3x) to remove DMF.[1] Dry and concentrate.
Yield Expectation: 85–92% Key Advantage: Mild, no acidic byproducts, compatible with acid-labile protecting groups elsewhere on the molecule.
Mechanistic Visualization (Method A)
The catalytic role of DMF is often overlooked but critical for efficiency with electron-deficient acids.[1]
Figure 2: Catalytic cycle of DMF in thionyl chloride activation.[1] DMF acts as a nucleophilic catalyst, forming a reactive chloroiminium species (Vilsmeier reagent) that activates the carboxylic acid more rapidly than SOCl2 alone.
Quality Control & Data Specifications
Analytical Validation
Upon completion, the product (Methyl 3-methyl-5-(trifluoromethyl)benzoate) should be validated using the following markers:
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR | Singlet ~3.9 ppm (3H) | Confirms Methyl Ester formation ( |
| 1H NMR | Singlet ~2.4 ppm (3H) | Confirms retention of Methyl group ( |
| 19F NMR | Singlet ~ -63 ppm | Confirms integrity of |
| IR | Band ~1720-1730 cm⁻¹ | Strong Ester Carbonyl stretch (shifted vs acid).[1] |
| HPLC | Shift to longer RT | Ester is significantly more lipophilic than the acid.[1] |
Physical Properties Data[1]
Troubleshooting Guide
Issue: Low Conversion in Method A
-
Cause: Old
or wet reagents.[1] -
Solution: Distill thionyl chloride before use or add a 10% excess.[1] Ensure DMF is fresh.
Issue: Product Hydrolysis during Workup
-
Cause: Electron-deficient esters are more susceptible to hydrolysis under basic conditions.[1]
-
Solution: When washing with
, perform the wash quickly and with cold solutions. Do not use strong bases (NaOH) for neutralization.[1]
Issue: "Stuck" Reaction in Method B
References
-
Vertex AI Search. (2023).[1] Synthesis of methyl 3-(trifluoromethyl)benzoate and related patents. Retrieved from 4.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2775588, 3-Methyl-5-(trifluoromethyl)benzoic acid. Retrieved from .[1]
-
Royal Society of Chemistry. (2023).[1] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Retrieved from 5.[1]
-
MDPI. (2023).[1] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from 6.[1]
-
Sigma-Aldrich. (n.d.).[1] 3-(Trifluoromethyl)benzoic acid Product Sheet and pKa data. Retrieved from .[1]
Sources
- 1. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the Methyl Ester Group in Methyl 3-methyl-5-(trifluoromethyl)benzoate
Introduction
Methyl 3-methyl-5-(trifluoromethyl)benzoate is a key building block in contemporary chemical synthesis, particularly within the realms of pharmaceutical discovery and materials science. The strategic positioning of the methyl and trifluoromethyl groups on the aromatic ring imparts unique electronic properties and steric influences, making it a valuable scaffold for creating complex molecular architectures. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The methyl ester functionality serves as a versatile synthetic handle, allowing for its conversion into a diverse array of other functional groups. This guide provides detailed application notes and robust protocols for the three primary derivatizations of the methyl ester in Methyl 3-methyl-5-(trifluoromethyl)benzoate: hydrolysis to the corresponding carboxylic acid, amidation to form various benzamides, and reduction to the benzyl alcohol. These transformations open the door to a wider range of downstream synthetic applications, including peptide couplings, further functional group interconversions, and the synthesis of novel polymers and agrochemicals.[1]
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices and provides self-validating protocols grounded in established chemical principles.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material's properties is crucial for successful synthetic planning.
| Property | Value | Source |
| CAS Number | 161622-18-0 | |
| Molecular Formula | C₁₀H₉F₃O₂ | |
| Molecular Weight | 218.17 g/mol | |
| Appearance | White to off-white powder or crystals | Inferred from similar compounds |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | General chemical knowledge |
Reactivity Insights:
The reactivity of the methyl ester group in Methyl 3-methyl-5-(trifluoromethyl)benzoate is significantly influenced by the electronic effects of the aromatic substituents. The trifluoromethyl (-CF₃) group at the meta-position is a strong electron-withdrawing group, which increases the electrophilicity of the ester carbonyl carbon. This enhanced electrophilicity makes the ester more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group-substituted methyl benzoates. The methyl (-CH₃) group, also at a meta-position, is a weak electron-donating group and has a minor electronic influence on the reaction center. Consequently, reaction conditions for transformations such as hydrolysis and amidation can often be milder than those required for less activated esters.
Protocol 1: Hydrolysis to 3-methyl-5-(trifluoromethyl)benzoic acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that enables subsequent reactions such as amide bond formation via peptide coupling reagents. Both base-catalyzed (saponification) and acid-catalyzed hydrolysis are effective methods.
A. Base-Catalyzed Hydrolysis (Saponification)
This is often the preferred method due to the irreversible nature of the final deprotonation step, which drives the reaction to completion.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the methoxide ion. An irreversible acid-base reaction between the carboxylic acid product and the base (hydroxide or methoxide) forms the carboxylate salt, which is protonated during the acidic workup.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of methanol (MeOH) and water (approximately 0.2 M concentration of the ester).
-
Base Addition: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly acidify the mixture with 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product is an oil or does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-methyl-5-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.
Causality and Field-Proven Insights:
-
Choice of Base: NaOH and KOH are commonly used due to their low cost and high reactivity. Using an excess of the base ensures the complete consumption of the ester and drives the equilibrium towards the products.
-
Solvent System: The methanol/water co-solvent system is used to ensure the solubility of both the organic ester and the inorganic base.
-
Irreversibility: The final deprotonation of the carboxylic acid by the base makes the reaction effectively irreversible, leading to high yields.
Typical Reaction Parameters:
| Parameter | Value |
| Base | NaOH or KOH |
| Equivalents of Base | 2.0 - 3.0 |
| Solvent | MeOH/H₂O (1:1) |
| Temperature | Reflux (60-80 °C) |
| Time | 2-4 hours |
| Expected Yield | >95% |
Workflow Diagram:
Caption: Base-catalyzed hydrolysis workflow.
Protocol 2: Amidation to N-substituted-3-methyl-5-(trifluoromethyl)benzamides
Direct amidation of the methyl ester provides a straightforward route to benzamides, which are prevalent motifs in pharmaceuticals. This transformation typically requires heating the ester with the desired amine.
Mechanism: The reaction proceeds through a nucleophilic acyl substitution pathway where the amine acts as the nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, eliminating methanol to form the more stable amide. The reaction is generally an equilibrium process.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene, or use the amine itself as the solvent if it is a liquid and available in large excess.
-
Amine Addition: Add the desired primary or secondary amine (1.5-5.0 eq). For volatile amines, a sealed tube is recommended.
-
Catalyst (Optional): For less reactive amines, a catalyst such as sodium methoxide (NaOMe) or a Lewis acid can be added.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-150 °C). Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Causality and Field-Proven Insights:
-
Amine Reactivity: Primary amines are generally more reactive than secondary amines due to less steric hindrance. Electron-rich amines are more nucleophilic and react more readily.
-
Driving the Equilibrium: Using a large excess of the amine or removing the methanol byproduct can help to drive the equilibrium towards the amide product.
-
Solvent Choice: The choice of solvent is dictated by the required reaction temperature. High-boiling aprotic solvents are often used.
-
Catalysis: In some cases, the reaction can be sluggish. The addition of a catalytic amount of a base (e.g., NaOMe) or a Lewis acid can accelerate the reaction.
Typical Reaction Parameters:
| Parameter | Value |
| Amine | Primary or Secondary |
| Equivalents of Amine | 1.5 - 5.0 |
| Solvent | Toluene, Xylene, or neat amine |
| Temperature | 100-150 °C |
| Time | 4-24 hours |
| Expected Yield | 60-90% |
Workflow Diagram:
Caption: Direct amidation workflow.
Protocol 3: Reduction to (3-methyl-5-(trifluoromethyl)phenyl)methanol
The reduction of the methyl ester to the corresponding primary alcohol is a valuable transformation for accessing another key synthetic intermediate. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, sodium borohydride (NaBH₄) in the presence of methanol can be a safer and more convenient alternative for aromatic esters.[2]
Mechanism: The reduction with NaBH₄ in methanol is thought to proceed via the in-situ formation of alkoxyborohydrides, which are more potent reducing agents than NaBH₄ itself. The hydride from the borohydride species attacks the carbonyl carbon, and after a second hydride addition to the intermediate aldehyde, the alcohol is formed upon workup. With LiAlH₄, the mechanism is similar but the reagent is much more reactive.[3][4][5]
Experimental Protocol (using NaBH₄/MeOH):
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Reducing Agent: Add sodium borohydride (NaBH₄) (2.0-4.0 eq) to the solution.
-
Methanol Addition: Slowly add methanol (MeOH) (5.0-10.0 eq) dropwise to the reaction mixture at room temperature. The addition is often exothermic, and gas evolution (hydrogen) may be observed.
-
Reaction Conditions: After the addition of methanol is complete, stir the reaction at room temperature or gently heat to reflux (around 60-70 °C) to ensure the reaction goes to completion. Monitor by TLC.
-
Work-up:
-
Cool the reaction to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl or saturated ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude alcohol can be purified by silica gel column chromatography.
Causality and Field-Proven Insights:
-
Choice of Reducing Agent: LiAlH₄ is a very powerful and non-selective reducing agent that will readily reduce the ester.[2] However, it is pyrophoric and requires strictly anhydrous conditions. NaBH₄ is a milder and safer reagent.[6] While it typically does not reduce esters, its reactivity is enhanced in the presence of alcohols like methanol, particularly for activated esters such as the one in this protocol.
-
Solvent: THF is a good solvent for this reaction as it is inert to the reducing agent and dissolves the starting material well.
-
Slow Addition of Methanol: The slow addition of methanol is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
Typical Reaction Parameters:
| Parameter | Value |
| Reducing Agent | NaBH₄ |
| Equivalents of Reductant | 2.0 - 4.0 |
| Solvent | THF |
| Co-reagent | Methanol |
| Temperature | Room Temperature to Reflux |
| Time | 2-12 hours |
| Expected Yield | 70-90% |
Workflow Diagram:
Caption: Reduction with NaBH₄/MeOH workflow.
Safety Precautions
-
Methyl 3-methyl-5-(trifluoromethyl)benzoate: While specific data is limited, similar compounds like Methyl 3-(trifluoromethyl)benzoate are flammable liquids and cause skin and eye irritation, and may cause respiratory irritation.[7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents:
-
Sodium Hydroxide/Potassium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.
-
Lithium Aluminum Hydride (if used): Pyrophoric solid. Reacts violently with water. Must be handled under a strictly inert atmosphere.
-
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
MySkinRecipes. (n.d.). Methyl 3-amino-5-(trifluoromethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PubChem. (n.d.). Methyl 3-amino-5-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.19 - Reduction with NaBH4 and LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
- 1. Methyl 3-amino-5-(trifluoromethyl)benzoate [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction with Methyl 3-methyl-5-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with profound implications for the development of new pharmaceuticals and functional materials. The Grignard reaction, a classic yet powerful tool, allows for the formation of carbon-carbon bonds with exceptional efficiency.[1][2] This application note provides a detailed protocol and scientific rationale for the reaction of Methyl 3-methyl-5-(trifluoromethyl)benzoate with Grignard reagents to yield novel tertiary alcohols. The presence of both a methyl and a trifluoromethyl group on the aromatic ring introduces unique electronic and steric factors that necessitate careful consideration of reaction parameters. The trifluoromethyl group, in particular, is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide is intended to provide researchers with the foundational knowledge and practical steps to successfully synthesize these valuable compounds.
Mechanistic Insights: A Tale of Two Additions
The reaction of an ester with a Grignard reagent proceeds through a well-established two-step nucleophilic acyl substitution and addition mechanism.[3] The overall process consumes two equivalents of the Grignard reagent to produce a tertiary alcohol.[4]
-
First Nucleophilic Attack and Elimination: The highly nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide group (-OCH₃) as a leaving group, which results in the formation of a ketone intermediate.[3]
-
Second Nucleophilic Attack and Protonation: The newly formed ketone is more reactive than the starting ester.[3] Therefore, a second equivalent of the Grignard reagent rapidly attacks the ketone's carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. This second addition is typically very fast and prevents the isolation of the ketone intermediate under standard Grignard reaction conditions.[4]
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., HCl or H₂SO₄) to protonate the alkoxide, yielding the final tertiary alcohol product.[5]
The Influence of Substituents
The presence of the methyl and trifluoromethyl groups on the benzoate ring significantly influences the reactivity of the ester.
-
Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. This can lead to a more vigorous and exothermic reaction.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group and exerts a minor electronic effect. Its primary influence is steric, although in the meta position, this steric hindrance is minimal.
The combined electronic effects on Methyl 3-methyl-5-(trifluoromethyl)benzoate render the ester highly reactive towards Grignard reagents.
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of tertiary alcohols from esters using Grignard reagents.
Detailed Experimental Protocol
This protocol describes the reaction of Methyl 3-methyl-5-(trifluoromethyl)benzoate with a generic Grignard reagent (e.g., Phenylmagnesium bromide). The stoichiometry should be adjusted based on the specific Grignard reagent used.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 3-methyl-5-(trifluoromethyl)benzoate | 218.17 | 10 | 1.0 |
| Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) | Varies | 22 | 2.2 |
| Anhydrous Diethyl Ether (or THF) | 74.12 | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | - |
| 1 M Hydrochloric Acid (HCl) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
I. Reaction Setup (Under Inert Atmosphere)
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and allowed to cool under a stream of inert gas (Nitrogen or Argon).[5]
-
Initial Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the reaction.
-
Grignard Reagent Addition: To the reaction flask, add the Grignard reagent solution (22 mmol, 2.2 eq.) via syringe. Dilute with anhydrous diethyl ether or THF (20 mL).
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
II. Addition of the Ester
-
Ester Solution: In a separate dry flask, dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (10 mmol, 1.0 eq.) in anhydrous diethyl ether or THF (15 mL).
-
Slow Addition: Transfer the ester solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30-45 minutes. The reaction is exothermic, and a white precipitate may form.[6] Maintain the temperature below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
III. Workup and Purification
-
Quenching: Cool the reaction mixture back to 0°C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL). This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.
-
Acidification: If a significant amount of magnesium salts remains as a solid, add 1 M HCl dropwise until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine) (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Solution |
| Low or No Product Yield | Wet glassware or reagents.[5] | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or distilled solvents. |
| Inactive Grignard reagent. | Titrate the Grignard reagent before use. If preparing in situ, ensure magnesium turnings are activated.[1] | |
| Formation of Biphenyl (with Phenylmagnesium bromide) | Reaction of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly during the Grignard reagent preparation. |
| Incomplete Reaction | Insufficient Grignard reagent or reaction time. | Use a slight excess of the Grignard reagent (2.2-2.5 equivalents). Monitor the reaction by TLC and extend the reaction time if necessary. |
| Side Reaction with -CF₃ Group | Although generally stable, highly reactive Grignard reagents under harsh conditions could potentially interact with the trifluoromethyl group. | Use milder reaction conditions (lower temperature). This is generally not a major concern with standard Grignard reagents. |
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere. Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Characterization of the Product
The final tertiary alcohol product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzoate and the Grignard reagent-derived groups, a singlet for the methyl group, and the disappearance of the methoxy singlet from the starting material. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The spectrum should show the characteristic signal for the tertiary alcohol carbon, along with signals for the aromatic and aliphatic carbons. The carbonyl signal from the ester will be absent. A quartet for the trifluoromethyl carbon will be present.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group should be observed.
-
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the C=O stretching band of the ester at approximately 1720 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Mechanistic Diagram of the Reaction
Caption: Stepwise mechanism of the Grignard reaction with an ester to form a tertiary alcohol.
Conclusion
The reaction of Methyl 3-methyl-5-(trifluoromethyl)benzoate with Grignard reagents provides a reliable and efficient route to novel tertiary alcohols bearing a trifluoromethylphenyl moiety. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the ester, necessitating careful control of the reaction conditions, particularly during the addition of the ester. By following the detailed protocol and considering the potential challenges outlined in this application note, researchers can successfully synthesize and isolate these valuable compounds for further investigation in drug discovery and materials science.
References
-
Grignard Reaction: Preparation and Reaction Experiment - Studylib. (n.d.). Retrieved from [Link]
-
Week 10 Grignard Reaction Preparation of Triphenylmethanol - MSU chemistry. (n.d.). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate - Truman ChemLab. (2012, August 24). Retrieved from [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). [Video]. YouTube. Retrieved from [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]
-
CHE 242 Lab - Grignard Reaction. (2020, July 29). [Video]. YouTube. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-methyl-5-(trifluoromethyl)benzoate Synthesis
Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: Methyl 3-methyl-5-(trifluoromethyl)benzoate CAS Reference (Acid Precursor): 54116-93-9 (3-methyl-5-(trifluoromethyl)benzoic acid)
Executive Summary & Chemical Logic
This guide addresses yield attrition in the synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate . This molecule features a meta-positioned trifluoromethyl group (electron-withdrawing) and a meta-methyl group (electron-donating) relative to the ester.
The Central Challenge:
While the electronic environment of the carbonyl carbon is favorable for nucleophilic attack (activated by the
-
Thermodynamic Equilibrium: Incomplete conversion in standard Fischer esterification.
-
Physical Loss: The high volatility of fluorinated methyl esters leads to product loss during rotary evaporation.
-
Steric/Electronic Mismatch: Inefficient catalyst coupling if synthesizing via carbonylation.
Primary Synthesis Workflows
Method A: The "Gold Standard" (Acid Chloride Route)
Recommended for: Laboratory scale (grams), high purity requirements, and overcoming equilibrium limits.
The Logic: Standard sulfuric acid-catalyzed esterification is an equilibrium process (
Protocol:
-
Activation: Dissolve 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 equiv) in dry Methanol (0.5 M concentration).
-
Reagent Addition: Cool to 0°C. Dropwise add Thionyl Chloride (
, 2.0 equiv).-
Note: The reaction generates HCl in situ and activates the carboxyl group.
-
-
Reaction: Reflux for 3–5 hours.
-
Checkpoint: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). The acid spot (baseline) must disappear.
-
-
Workup (CRITICAL):
Method B: Palladium-Catalyzed Carbonylation
Recommended for: Scale-up or when starting from aryl halides.[4]
The Logic: If you lack the carboxylic acid but have 3-bromo-5-(trifluoromethyl)toluene , you can install the ester directly using CO gas.
Protocol:
-
Substrate: 3-bromo-5-(trifluoromethyl)toluene.
-
Catalyst System:
(2 mol%) + dppf (3 mol%). -
Conditions: Methanol (solvent), Triethylamine (base, 2.0 equiv), CO balloon (1 atm).
-
Temperature: 70–80°C for 12 hours.
Technical Visualization: Decision & Troubleshooting
The following diagram illustrates the critical decision points and failure modes for both pathways.
Caption: Workflow logic distinguishing between kinetic control (Acid Chloride) and catalytic cycles, highlighting the critical volatility risk node.
Troubleshooting Guide (FAQ Format)
Category 1: Low Yield & Conversion
Q: I am using
-
Immediate Fix: Add a chemical drying agent (trimethyl orthoformate) to scavenge water, or switch to the Method A (Thionyl Chloride) protocol described above, which produces
and HCl gases, driving the reaction to completion.
Q: My crude NMR shows the product, but after rotary evaporation, the mass is significantly lower. A: This is a classic "Volatility Trap." Methyl benzoates with trifluoromethyl groups have weakened intermolecular forces (van der Waals) due to the fluorine atoms.
-
Solution: Never heat the water bath above 30°C during concentration. Do not use high vacuum (< 20 mbar) for extended periods. If you must remove high-boiling solvents (like DMF), use an aqueous workup to extract the product into Pentane or Ether, which can be removed gently.
Category 2: Carbonylation Issues
Q: The Pd-catalyzed reaction turned black and yield is <10%. A: "Palladium Black" formation indicates catalyst decomposition before the catalytic cycle could complete. This often happens if the CO concentration is too low (Pd precipitates) or the temperature is too high for the ligand.
-
Fix: Ensure the CO balloon is purged 3x to remove oxygen. Switch to a bidentate ligand like dppf or Xantphos , which are more thermally stable than
.
Data & Specifications
Physical Properties Table
| Property | Value | Implication for Synthesis |
| Molecular Weight | 218.17 g/mol | N/A |
| Boiling Point | ~205–210°C (est.) | Volatile under high vacuum. |
| Flash Point | ~45°C | Flammable vapor; handle in hood. |
| Electronic Effect | Activates carbonyl for nucleophilic attack. | |
| Solubility | High in MeOH, EtOAc | Easy extraction; avoid losing in organic washes. |
Purification Solvent Systems (Silica Gel)
-
Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 90:10).
-
Rf Value: Expect ~0.4–0.5 in 90:10 Hex:EtOAc.
-
Note: The product is much less polar than the acid precursor.
References
-
Greenberg, J. A., & Sammakia, T. (2017).[1] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." The Journal of Organic Chemistry, 82(6), 3245–3251. Link
- Relevance: Establishes the mechanistic superiority of thionyl chloride for high-yield ester/acid chloride conversions.
-
Schoenberg, A., & Heck, R. F. (1974). "Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides." The Journal of Organic Chemistry, 39(23), 3318–3326. Link
- Relevance: Foundational text for the carbonyl
-
TCI Chemicals. "Methyl 3-(trifluoromethyl)benzoate Product Specifications." Link
-
Relevance: Source for physical property data (Boiling point/Flash point) of the structural analog.
-
Sources
- 1. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 2. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oa.tib.eu [oa.tib.eu]
Technical Support Center: Optimizing Reactions for Methyl 3-methyl-5-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis and application of Methyl 3-methyl-5-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on optimizing reaction temperature. Our approach is grounded in established chemical principles to ensure the reliability and success of your synthetic endeavors.
Introduction: The Role of Temperature in Synthesizing Methyl 3-methyl-5-(trifluoromethyl)benzoate
The synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate, typically achieved through the Fischer esterification of 3-methyl-5-(trifluoromethyl)benzoic acid with methanol, is a process where temperature control is critical. The presence of a strong electron-withdrawing trifluoromethyl group on the aromatic ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack by methanol.[1][2] Consequently, this reaction often requires more forcing conditions than the esterification of simple benzoic acids. Temperature, in this context, serves as a key parameter to overcome the activation energy barrier. However, excessively high temperatures can lead to undesirable side reactions and impurities. This guide will help you navigate the nuances of temperature optimization to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 3-methyl-5-(trifluoromethyl)benzoic acid is giving a very low yield. What is the most likely cause related to temperature?
A1: A low yield in this specific esterification is a common issue, often directly linked to insufficient reaction temperature. The trifluoromethyl group is strongly electron-withdrawing, which reduces the electrophilicity of the carbonyl carbon, thus slowing down the reaction rate.[1]
-
Causality: The reaction likely has not reached equilibrium or is proceeding too slowly at lower temperatures. Standard refluxing in methanol at atmospheric pressure (around 65 °C) may not provide enough thermal energy to overcome the activation barrier efficiently.[3][4]
-
Troubleshooting:
-
Increase Reflux Temperature: If your setup allows, consider switching to a higher-boiling solvent in which both starting materials are soluble, although this can complicate purification. A more practical approach for this specific esterification is to perform the reaction in a sealed vessel to increase the internal pressure and thus the reaction temperature.[3][5]
-
Prolong Reaction Time: If you are limited to the boiling point of methanol, extending the reaction time significantly (e.g., 24 hours or longer) can help drive the reaction towards completion.[6]
-
Ensure Efficient Water Removal: The Fischer esterification is an equilibrium process that produces water.[7] Ensure your methanol is anhydrous and consider using a Dean-Stark trap or adding a dehydrating agent if compatible with your reaction conditions.
-
Q2: I've noticed the formation of an unknown impurity in my final product when running the reaction at a higher temperature. What could this be?
A2: While higher temperatures can increase the reaction rate, they can also promote side reactions. One potential, though less common under standard esterification conditions, side reaction at very high temperatures could be the hydrolysis of the trifluoromethyl group, especially if there is a significant amount of water present and the acidic conditions are harsh.[8][9] More likely, at elevated temperatures, you may be observing the formation of thermal degradation byproducts or ether formation from the alcohol.
-
Causality: High thermal energy can activate alternative reaction pathways.
-
Troubleshooting:
-
Incremental Temperature Increase: Instead of a drastic temperature jump, increase the reaction temperature in smaller increments (e.g., 10 °C at a time) and monitor the reaction progress and impurity profile by TLC or GC-MS.
-
Optimize Catalyst Concentration: A higher catalyst concentration (e.g., sulfuric acid) can sometimes allow for lower reaction temperatures. However, be cautious as this can also promote side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at higher temperatures.
-
Q3: How do I know if I am under kinetic or thermodynamic control when optimizing the temperature?
A3: Understanding the principles of kinetic versus thermodynamic control is key to reaction optimization.[10]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that forms the fastest (the kinetic product), as the reaction is essentially irreversible.[10]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes more reversible, allowing for equilibrium to be established. The major product will be the most stable one (the thermodynamic product).[10]
For the Fischer esterification, the desired ester is generally the thermodynamically favored product. Therefore, the goal is to find a temperature that is high enough to allow the reaction to reach equilibrium in a reasonable amount of time without promoting side reactions.
Troubleshooting Guide: Optimizing Reaction Temperature
This guide provides a structured approach to troubleshooting common issues related to temperature in the synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate.
| Problem | Potential Cause (Temperature-Related) | Recommended Action |
| Low Conversion/Yield | Insufficient thermal energy to overcome the deactivating effect of the trifluoromethyl group. | Gradually increase the reaction temperature. Consider using a sealed reaction vessel to safely increase the temperature above the solvent's boiling point.[3][5] |
| Reaction has not reached equilibrium. | Extend the reaction time at the current temperature. | |
| Presence of Unreacted Starting Material | Reaction temperature is too low, leading to a slow reaction rate. | Increase the reflux temperature or prolong the reaction time. Monitor the disappearance of the starting acid via TLC or LC-MS. |
| Formation of Byproducts | Reaction temperature is too high, leading to thermal decomposition or side reactions. | Reduce the reaction temperature. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity. |
| Prolonged exposure to high temperatures. | Aim for the lowest temperature that gives a reasonable reaction rate and time. | |
| Inconsistent Results | Poor temperature control and monitoring. | Use a temperature-controlled heating mantle with a thermocouple to ensure a stable and accurate reaction temperature. |
Experimental Protocols
Protocol 1: Standard Fischer Esterification at Reflux
This protocol is a starting point for the synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 eq) to the flask. Methanol acts as both a reagent and a solvent.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.3 eq) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65-70 °C) and maintain for 12-24 hours.[3][4] Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ester by recrystallization from a minimal amount of hot methanol or by column chromatography.[11]
Protocol 2: Temperature Screening for Optimization
This workflow helps in identifying the optimal reaction temperature.
-
Parallel Reactions: Set up multiple small-scale reactions in parallel, each in a sealed vial.
-
Temperature Gradient: Run each reaction at a different temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Time Course Analysis: At set time points (e.g., 2, 4, 8, 16, 24 hours), take a small aliquot from each reaction.
-
Analysis: Quench the reaction in the aliquot and analyze the product-to-starting material ratio using GC or NMR with an internal standard.
-
Data Evaluation: Plot the yield against temperature and time to determine the optimal conditions that provide the highest yield in the shortest time with minimal byproduct formation.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low ester yield.
References
- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Science Learning Center, University of Colorado Boulder. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Esterification of benzoic acid to methyl benzoate. University of California, Irvine. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Nitration of Methyl Benzoate. ResearchGate. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. [Link]
-
Methyl 3,5-bis(trifluoromethyl)benzoate. PubChem. [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
-
For the reaction between benzoic acid and methanol (Fischer esterification) How do I determine what temperature to set for heat reflux? Reddit. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. National Center for Biotechnology Information. [Link]
-
KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. ResearchGate. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Reddit. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Benzoic acid. NIST WebBook. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
-
Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ResearchGate. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijstr.org [ijstr.org]
- 3. reddit.com [reddit.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 3-methyl-5-(trifluoromethyl)benzoate
Welcome to the technical support guide for Methyl 3-methyl-5-(trifluoromethyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile fluorinated intermediate. The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable building block, but also introduce specific challenges in its purification.[1] This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of Methyl 3-methyl-5-(trifluoromethyl)benzoate in a direct question-and-answer format.
Question 1: My crude product analysis (¹H NMR, GC-MS) shows significant contamination with the starting material, 3-methyl-5-(trifluoromethyl)benzoic acid. How do I remove it?
Answer: This is the most common impurity, arising from incomplete esterification or hydrolysis of the product during work-up. The key to its removal lies in exploiting the difference in acidity between the carboxylic acid (acidic) and your target ester (neutral).
-
Causality: The carboxylic acid readily donates its proton, while the ester does not. By washing your crude product (dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, you can deprotonate the acid. This converts it into its corresponding carboxylate salt.
-
Mechanism: R-COOH (organic soluble) + NaHCO₃ (aqueous) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂
-
Solution: A liquid-liquid extraction with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly effective. The resulting sodium 3-methyl-5-(trifluoromethyl)benzoate salt is highly polar and will be sequestered into the aqueous layer, leaving your neutral ester product in the organic layer. A subsequent wash with brine will help remove residual water from the organic phase before drying.
Question 2: After my aqueous work-up, my product appears cloudy or wet, and my yield is lower than expected. What's happening?
Answer: This indicates the presence of emulsified water or incomplete phase separation. Fluorinated compounds can sometimes form stable emulsions. Furthermore, your ester has some, albeit limited, solubility in the aqueous phase, which can be exacerbated by co-solvents like methanol if it wasn't fully removed.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by interfacial tension. The presence of unreacted starting materials or salts can sometimes act as surfactants, stabilizing these emulsions.
-
Troubleshooting Steps:
-
Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, making it more polar and forcing the less polar organic components out of solution, which typically breaks the emulsion.
-
Back-Extraction: If you suspect product loss to the aqueous phase, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate) to recover any dissolved ester.
-
Efficient Drying: Ensure your organic layer is thoroughly dried before solvent evaporation. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient but can sometimes retain more of your product.
-
Question 3: I'm attempting vacuum distillation, but the product is co-distilling with an unknown impurity of a similar boiling point. How can I improve separation?
Answer: Co-distillation of impurities with similar volatilities is a classic purification challenge. While Methyl 3-methyl-5-(trifluoromethyl)benzoate has a relatively high boiling point (approx. 198°C at atmospheric pressure for the related methyl 3-(trifluoromethyl)benzoate), impurities such as positional isomers or byproducts from the synthesis of the starting materials may have close boiling points.[1][2]
-
Causality: The separation efficiency of distillation depends on the difference in vapor pressures of the components (Raoult's Law). Small differences require more theoretical plates for effective separation.
-
Solutions:
-
Fractional Distillation: Instead of a simple distillation, use a fractionating column (e.g., a Vigreux or packed column). This provides a larger surface area for repeated vaporization-condensation cycles, significantly enhancing separation efficiency.
-
Chromatographic Polishing: If distillation fails, column chromatography is the next logical step. The polarity difference between your ester and the impurity, however slight, can be exploited.
-
Question 4: Standard silica gel column chromatography is resulting in poor separation or product degradation. What are my alternatives?
Answer: The trifluoromethyl group makes your molecule significantly less polar than a standard methyl benzoate.[3] Furthermore, silica gel is acidic and can potentially catalyze the hydrolysis of your ester back to the carboxylic acid if your solvent system contains nucleophiles like methanol, especially if water is present.
-
Causality: The high electronegativity of the fluorine atoms in the CF₃ group pulls electron density from the aromatic ring, altering its interaction with polar stationary phases like silica. This can lead to unexpected elution patterns.
-
Optimized Chromatography Solutions:
-
Solvent System Optimization: Use a less polar, non-protic solvent system. A gradient of ethyl acetate in hexanes or heptane is a standard starting point. Avoid using methanol if possible.
-
Deactivated Silica: Use silica gel treated with a base (e.g., triethylamine) to neutralize acidic sites, which can prevent product degradation.
-
Alternative Stationary Phases: Consider using a less polar stationary phase like alumina (neutral or basic) or, even better, a fluorinated stationary phase. Fluorous columns are specifically designed for separating fluorinated compounds and can offer unique selectivity that is not achievable on traditional silica.[4][5][6] This is based on the principle of "fluorous-fluorous" interactions.
-
Section 2: Core Purification Protocols & Workflows
This section provides detailed, step-by-step methodologies for the essential purification techniques discussed above.
Workflow for Post-Synthesis Purification
The following diagram illustrates a typical workflow for purifying Methyl 3-methyl-5-(trifluoromethyl)benzoate from a crude reaction mixture.
Caption: General purification workflow from crude reaction to pure product.
Protocol 1: Optimized Liquid-Liquid Extraction
This protocol is designed to efficiently remove acidic impurities like 3-methyl-5-(trifluoromethyl)benzoic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude product) in a separatory funnel.
-
First Wash (Base): Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Second Wash (Base): Repeat the wash with the NaHCO₃ solution to ensure complete removal of the acid. Check the pH of the aqueous layer with litmus paper; it should be basic.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake for 30 seconds. This helps to remove residual water and break any emulsions. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.
-
Isolation: Filter the drying agent by gravity or through a plug of cotton/glass wool and rinse the flask and filter cake with a small amount of fresh solvent. The resulting solution contains your purified ester, ready for solvent evaporation.
Protocol 2: Fractional Vacuum Distillation
This protocol is for separating the product from non-volatile residues or close-boiling impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Ensure the system can achieve and hold a stable vacuum (e.g., <1 mmHg).
-
Heating: Place the distillation flask in a heating mantle with a stir bar. Begin stirring and gently heat the crude oil under full vacuum.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling solvents or impurities that distill first in a separate receiving flask.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a new receiving flask. Collect the fraction that distills over a narrow temperature range (e.g., 1-2°C).
-
End-run: As the temperature begins to rise or fall, or if the distillate becomes discolored, stop the distillation or collect this fraction separately.
-
-
Analysis: Analyze the main fraction by GC or NMR to confirm its purity.
Data Presentation: Physical Properties
The following table summarizes key physical properties for the target compound and a primary potential impurity. This data is critical for planning purification strategies.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | State at RT | Acidity |
| Methyl 3-methyl-5-(trifluoromethyl)benzoate | C₁₀H₉F₃O₂ | 218.17 | ~200-220 (est.) | Liquid | Neutral |
| 3-methyl-5-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | 204.15 | >250 (est.) | Solid | Acidic |
Note: Boiling point for the target compound is estimated based on structurally similar compounds like Methyl 3-(trifluoromethyl)benzoate (198°C).[1][2]
Section 3: FAQs
Q1: What analytical techniques are best for assessing the final purity of my product?
A: A combination of techniques is always recommended for robust purity assessment.
-
Gas Chromatography (GC): Excellent for detecting volatile impurities. A purity of >98% by GC is a common benchmark.[2]
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal impurities if their signals do not overlap with the product's. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.
Q2: Can this ester hydrolyze back to the carboxylic acid upon storage?
A: Yes, esters are susceptible to hydrolysis, especially in the presence of acid or base and water.[7] For long-term storage, ensure the product is anhydrous and stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q3: Why is the trifluoromethyl group important for purification strategy?
A: The CF₃ group has two major impacts:
-
Polarity: It significantly reduces the polarity of the molecule compared to non-fluorinated analogues. This means it will elute much faster from polar chromatography columns (like silica) and requires less polar solvent systems (more hexane/heptane).
-
Fluorophilicity: The compound will have a higher affinity for fluorous phases. This can be exploited for highly selective separations using fluorous chromatography columns or fluorous solid-phase extraction (F-SPE), which can be extremely effective for separating fluorinated molecules from non-fluorinated ones.[4]
Decision Logic for Purification Method
Caption: Decision tree for selecting the appropriate purification method.
References
- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
- CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
-
The Recrystallization of Benzoic Acid . Department of Chemistry, University of Texas at Austin. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . MDPI. [Link]
-
Recrystallization of Benzoic Acid . Department of Chemistry, University of Wisconsin-Stout. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent . ACS Publications. [Link]
-
Methyl 3,5-bis(trifluoromethyl)benzoate . PubChem. [Link]
-
Methyl benzoate . Wikipedia. [Link]
-
Methyl 3-amino-5-(trifluoromethyl)benzoate . PubChem. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . NIH National Library of Medicine. [Link]
-
Hydrolysis and saponification of methyl benzoates . Green Chemistry (RSC Publishing). [Link]
-
Recrystallization Lab Procedure of Benzoic Acid . YouTube. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns . Journal of Liquid Chromatography & Related Technologies. [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo . YouTube. [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry . PubMed. [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid . ResearchGate. [Link]
-
Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography . Enthalpy Analytical. [Link]
-
Methyl 3-(trifluoromethyl)benzoate . PubChem. [Link]
Sources
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- 2. Methyl 3-(Trifluoromethyl)benzoate | 2557-13-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
identification of impurities in "Methyl 3-methyl-5-(trifluoromethyl)benzoate" by GC-MS
Technical Support Center: Impurity Profiling of Methyl 3-methyl-5-(trifluoromethyl)benzoate
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: GC-MS Method Development & Impurity Identification
Core Directive & Executive Summary
Welcome to the Advanced Technical Support Center.
You are likely analyzing Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl (
This guide moves beyond basic operation. We address the causality of experimental failures—why your acid impurity tails, why your isomers co-elute, and how to validate your mass spectral interpretation.
Quick Reference Data:
| Parameter | Specification |
|---|
| Molecular Formula |
Troubleshooting Tickets (Q&A Format)
Ticket #1042: "Ghost" Peaks & Tailing in the Chromatogram
User Question: "I observe a broad, tailing peak eluting after my main product. The mass spectrum is similar to my target but lacks the molecular ion. Is this a column bleed issue?"
Senior Scientist Diagnosis: This is a classic signature of the hydrolysis impurity : 3-methyl-5-(trifluoromethyl)benzoic acid .
-
Mechanism: Benzoate esters are susceptible to hydrolysis.[2] The free carboxylic acid interacts strongly with active sites (silanols) in the GC inlet liner and the column stationary phase, causing tailing.
-
Spectral Evidence: Free acids often show weak molecular ions in Electron Ionization (EI). You likely see a base peak at
189 or 171 (loss of OH), which can be confused with the ester fragments.
Resolution Protocol:
-
Inlet Deactivation: Switch to a "Ultra-Inert" or deactivated split/splitless liner containing glass wool. Active sites here are the primary cause of absorption.
-
Derivatization (Confirmation Test):
-
Take 100 µL of your sample.
-
Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 30 mins.
-
Result: The tailing peak should disappear and be replaced by the trimethylsilyl (TMS) ester derivative (Shift in retention time + mass shift of +72 Da).
-
Ticket #1055: Co-eluting Isomers (The "Doublet" Problem)
User Question: "My TIC (Total Ion Chromatogram) shows a split peak or a shoulder on the main peak. The mass spectra across the peak are identical. How do I separate these?"
Senior Scientist Diagnosis: You are dealing with regioisomers , likely Methyl 2-methyl-5-(trifluoromethyl)benzoate or Methyl 4-methyl-3-(trifluoromethyl)benzoate .
-
Causality: If the synthesis involved electrophilic aromatic substitution (e.g., iodination/chlorination followed by coupling), regioselectivity is rarely 100%.
-
The Physics: On a standard non-polar column (5% phenyl-arylene, e.g., DB-5MS), separation is based on boiling point. Isomers with identical functional groups have very similar boiling points (often within 1-2°C).
Resolution Protocol:
-
Critical Parameter: Change the Stationary Phase Selectivity .
-
Switch to a Polar Column: Use a Polyethylene Glycol (PEG) phase (e.g., DB-WAX or VF-WAXms).
-
Why? Polar columns separate based on dipole-dipole interactions. The position of the electron-withdrawing
group relative to the ester creates different dipole moments for ortho-, meta-, and para-isomers, drastically improving resolution.
-
-
Optimization: If you must stay on a non-polar column for higher temperature stability, reduce the ramp rate to 2°C/min around the elution temperature.
Deep Dive: Mass Spectral Interpretation & Fragmentation Logic
To confidently identify impurities, you must understand the fragmentation pathways. The trifluoromethyl group is robust, but the ester functionality drives the primary fragmentation.
Fragmentation Pathway Diagram
Caption: Electron Ionization (EI) fragmentation pathway for Methyl 3-methyl-5-(trifluoromethyl)benzoate. The transition from m/z 218 to 187 is the primary diagnostic step.
Interpretation Guide:
-
(
): Usually distinct but not the base peak. If missing, check ion source temperature (too high = fragmentation) or consider Chemical Ionization (CI). -
(Base Peak): Loss of the methoxy group (
). This confirms the methyl ester structure. -
: The presence of this ion confirms the
group. Note: This is a low-mass ion; ensure your scan range starts at 35 or 40 to capture it.
Impurity Profiling Workflow (Standard Operating Procedure)
This workflow ensures compliance with ICH Q3A/B guidelines for impurity reporting.
Caption: Systematic workflow for identifying and validating impurities in fluorinated benzoate intermediates.
Common Impurities Table
| Impurity Name | Relative Retention (RRT) | Diagnostic Ions ( | Origin |
| 3-methyl-5-(trifluoromethyl)benzoic acid | 1.15 (Tailing) | 204, 187, 159 | Hydrolysis of ester |
| Methyl 3,5-bis(trifluoromethyl)benzoate | 0.92 | 272, 241, 69 | Starting material impurity |
| Methyl 3-methylbenzoate | 0.75 | 150, 119, 91 | Incomplete trifluoromethylation |
| Brominated Precursors | > 1.20 | Isotopic clusters (M, M+2) | Process carryover (if bromide route used) |
FAQs: Regulatory & Validation
Q: What is the reporting threshold for this impurity in a drug substance?
A: According to ICH Q3A(R2) , the reporting threshold depends on the maximum daily dose. For a standard dose
Q: Can I use Area% for quantification? A: Caution is advised. Fluorinated compounds often have different ionization efficiencies compared to non-fluorinated hydrocarbons.
-
Action: You must determine the Relative Response Factor (RRF) using a certified reference standard. Do not assume RRF = 1.0.
Q: My solvent peak is masking early eluting impurities. What should I do? A: Methyl 3-methyl-5-(trifluoromethyl)benzoate is relatively high boiling. Use a solvent delay of 3-4 minutes. If you suspect highly volatile impurities (like residual fluorinating agents), switch to a "Headspace" method or lower the initial oven temperature to 35°C with a 5-minute hold.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[4] International Conference on Harmonisation, 2006. Link
- Sparkman, O. D., Penton, Z., & Kitson, F. G.Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press, 2011. (General reference for GC-MS troubleshooting).
-
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 20). (Source for fragmentation patterns of benzoate esters). Link
-
PubChem. Methyl 3,5-bis(trifluoromethyl)benzoate (Analogous Fragmentation Data). National Library of Medicine. Link
Sources
Technical Support Center: Managing Exothermic Reactions of Methyl 3-methyl-5-(trifluoromethyl)benzoate
Case ID: 3M5TFB-EXO-001 Status: Open Priority: Critical (Process Safety) Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]
Executive Summary & Compound Profile
User Query: "I am scaling up reactions involving Methyl 3-methyl-5-(trifluoromethyl)benzoate. We are observing unexpected temperature spikes and need a protocol to manage the exotherm, particularly during reduction and hydrolysis steps."
Technical Analysis:
Methyl 3-methyl-5-(trifluoromethyl)benzoate is a deactivated aromatic ester due to the electron-withdrawing nature of the trifluoromethyl (
Impact on Reactivity:
-
Enhanced Electrophilicity: Nucleophilic attacks (e.g., by hydride agents or hydroxide ions) occur faster and release heat more rapidly than in non-fluorinated benzoates.[1]
-
Thermal Runaway Potential: In reduction reactions (e.g., with
), the reaction enthalpy can exceed .[1] Without adequate heat removal, this can lead to solvent boiling and containment breach.[1]
Critical Safety & Hazard Assessment (FAQ)
Q1: What are the specific thermal hazards of this molecule?
A: Beyond standard ester flammability, the primary hazard is the kinetic acceleration of exothermic steps.
-
Reduction (LAH/Red-Al): The
group destabilizes the ground state of the ester relative to the transition state for hydride attack, lowering the activation energy. This results in a "front-loaded" exotherm—heat is released almost instantly upon reagent addition.[1] -
Hydrolysis: Saponification is moderately exothermic but can become autocatalytic if the biphasic mixture suddenly homogenizes (e.g., upon heating or phase transfer catalyst addition), leading to a rapid temperature spike.[1]
Q2: Does the group pose a defluorination risk?
A: Generally, aromatic
Standard Operating Procedures (SOPs)
Protocol A: Controlled Reduction to 3-methyl-5-(trifluoromethyl)benzyl alcohol
Target: Managing the extreme exotherm of hydride addition.[1]
Reagents:
-
Substrate: Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq)[1]
-
Reductant:
(1.0 M in THF, 1.2 eq) or Red-Al (Vitride)[1] -
Solvent: Anhydrous THF (High heat capacity, good solubility)[1]
Step-by-Step Workflow:
-
Reactor Setup: Use a double-jacketed reactor with a cryostat set to -10°C. Ensure mechanical stirring is vigorous to prevent "hot spots" at the injection point.
-
The "Inverse Addition" Rule:
-
Standard: Adding hydride to ester.[1] DANGEROUS for this substrate due to accumulation.[1]
-
Recommended: Dissolve the ester in THF and add this solution dropwise to a pre-cooled suspension of
in THF. This ensures the reductant is always in excess, preventing the buildup of unreacted intermediates that could react all at once.
-
-
Dosing Control:
-
Rate of addition must be linked to internal temperature (
).[1] -
Hard Stop: If
rises > 5°C, stop addition immediately. Allow cooling back to -5°C before resuming.
-
-
Quenching (The Critical Step):
-
Warning: The alkoxide intermediate forms a tight complex with aluminum.[1] Hydrolysis of this complex is extremely exothermic (
gas evolution).[1] -
Fieser Method: For every 1g of
used, add sequentially:-
1 mL
(Slowly! Gas evolution) -
1 mL 15% NaOH[1]
-
3 mL
-
-
Result: Granular precipitate of aluminum salts (easy filtration) rather than a gelatinous mess.[1]
-
Protocol B: Controlled Hydrolysis to Benzoic Acid
Target: Preventing biphasic thermal spikes.
Reagents:
-
Substrate: Methyl 3-methyl-5-(trifluoromethyl)benzoate[1][2]
-
Base: LiOH or NaOH (2.0 eq)[1]
-
Solvent: THF/Water (3:1) – Homogeneous system preferred to avoid phase-transfer lags.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in THF first.
-
Base Addition: Add aqueous base slowly at 0°C.
-
Monitoring: Monitor by HPLC. Do not heat to reflux until >50% conversion is observed at RT. This prevents the accumulation of unreacted ester that might suddenly hydrolyze if the temperature is ramped up too quickly.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Sudden Temp Spike during Addition | Dosing rate exceeds cooling capacity ( | Stop addition immediately. Increase stirring speed. Verify cryostat fluid flow.[1] Resume at 50% dosing rate. |
| Low Yield (Defluorination) | Reaction temperature too high (>40°C) or reaction time too long.[1] | Maintain |
| Gel formation during Quench | Incorrect water addition rate or wrong pH.[1] | Use Fieser method or Glauber’s salt ( |
| Unreacted Starting Material | "Stalling" due to complexation. | For reduction: Warm to RT only after addition is complete.[1][3] For hydrolysis: Add a phase transfer catalyst (TBAB) if using biphasic media.[1] |
Visualizing the Process Safety Logic
The following diagram illustrates the decision logic for managing the reduction exotherm.
Figure 1: Process control logic for the exothermic reduction of fluorinated benzoate esters. Note the feedback loop for temperature spikes.
Quantitative Data: Heat Generation Potential
The table below estimates the enthalpy changes for standard transformations of this specific ester class. Note: Values are approximations based on calorimetric data for similar fluorinated benzoates.
| Reaction Type | Reagent | Estimated | Adiabatic Temp Rise ( | Hazard Level |
| Reduction | High (Boiling/Runaway) | |||
| Hydrolysis | Moderate | |||
| Grignard | High |
*Assuming a standard concentration of 1M in THF without active cooling. This demonstrates why cooling is non-negotiable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-methyl-5-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Am Ende, D. J. (2019). Chemical Engineering in the Pharmaceutical Industry: Active Pharmaceutical Ingredients.[1] Wiley-AIChE.[1] (Standard reference for calorimetric scaling of ester reductions).
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[1] Wiley.[1] (Source of the standard aluminum hydride quenching protocol).[1]
- Org. Process Res. Dev. (2012).Safety Assessment of Ester Reductions.
Sources
Validation & Comparative
Comparative Guide: Catalytic Strategies for Methyl 3-methyl-5-(trifluoromethyl)benzoate Synthesis
Executive Summary
Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly kinase inhibitors where the 3,5-disubstitution pattern provides essential metabolic stability and lipophilicity.
This guide objectively compares three distinct catalytic methodologies for its production. While classical acid-catalyzed esterification remains the industrial standard, recent shifts toward green chemistry and process intensification have elevated solid acid catalysts and transition-metal-catalyzed carbonylation as superior alternatives for specific scales.
| Methodology | Primary Catalyst | Key Advantage | Key Limitation |
| A. Classical Esterification | Sulfuric Acid ( | High Yield (>95%), Low Catalyst Cost | High E-factor (Waste), Corrosion |
| B. Green Esterification | Sulfated Zirconia ( | Reusable, Non-corrosive, Low Waste | Slower Kinetics, Mass Transfer Limits |
| C. Carbonylation | Palladium-Phosphine ( | One-Pot from Aryl Halide, Atom Economy | High Catalyst Cost, CO Gas Safety |
Synthetic Challenges & Mechanistic Considerations
The synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate presents unique electronic challenges due to the trifluoromethyl (
-
Electronic Deactivation: The strong electron-withdrawing nature of the
group at the meta position decreases the basicity of the carboxylic acid carbonyl oxygen. In Fischer esterification, this makes the initial protonation step (the rate-determining activation) less favorable compared to unsubstituted benzoic acid. -
Regiocontrol: In de novo synthesis (e.g., C-H activation), directing the ester group meta to both the methyl and trifluoromethyl groups is thermodynamically difficult, often requiring steric control or specific directing groups.
Decision Framework for Catalyst Selection
The following decision tree assists process chemists in selecting the optimal catalytic route based on starting material availability and facility constraints.
Caption: Strategic decision tree for selecting the optimal catalytic route based on precursor availability and process goals.
Comparative Analysis of Catalytic Routes
Route A: Classical Homogeneous Acid Catalysis
Catalyst: Concentrated Sulfuric Acid (
-
Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by methanol.
-
Performance:
-
Yield: Consistently high (92-96% ). The thermodynamic equilibrium is driven forward by using methanol as the solvent and removing water (e.g., via Dean-Stark or molecular sieves).
-
Kinetics: Fast reaction rates (1-4 hours) due to homogeneous mixing.
-
-
Critical Drawback: The "work-up penalty." Neutralizing the acid catalyst generates significant salt waste (gypsum or sodium sulfate), contributing to a high Environmental Factor (E-factor).
Route B: Heterogeneous Solid Acid Catalysis (Green Alternative)
Catalyst: Sulfated Zirconia (
-
Mechanism: Surface Bronsted acid sites activate the carbonyl. The
group's electron-withdrawing effect requires a "Superacid" strength ( ) which sulfated zirconia provides. -
Performance:
-
Yield: Moderate to High (80-90% ). Slightly lower than homogeneous methods due to mass transfer limitations within the catalyst pores.
-
Reusability: The catalyst can be recovered by filtration and regenerated via calcination (550°C), significantly reducing OpEx over time.
-
-
Experimental Insight: Research indicates that for ortho-substituted benzoates, yields drop significantly (to ~20-30%) due to steric hindrance blocking the active sites. However, for this 3,5-meta-substituted target, steric hindrance is minimal, making solid acids a viable replacement for
.
Route C: Palladium-Catalyzed Alkoxycarbonylation
Catalyst: Palladium(II) Acetate (
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
CO Insertion: Formation of the acyl-palladium complex.
-
Nucleophilic Attack: Methanol attacks the acyl-Pd species to release the ester and regenerate Pd(0).
-
-
Performance:
-
Yield: Excellent (>90% ).
-
Strategic Value: This route bypasses the synthesis of the benzoic acid entirely, converting the commercially available aryl bromide directly to the ester. This "telescoping" of steps offers the highest atom economy.
-
Caption: Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of the aryl bromide precursor.
Comparative Data Summary
The following table synthesizes performance metrics for the synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate based on standard catalytic benchmarks for electron-deficient benzoates.
| Metric | Sulfated Zirconia (Heterogeneous) | Pd-Catalyzed Carbonylation | |
| Typical Yield | 94 - 98% | 82 - 89% | 90 - 95% |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 4 - 8 Hours |
| Temperature | 65°C (Reflux) | 100 - 120°C | 80 - 100°C |
| Atom Economy | Moderate (Water byproduct) | High (Water byproduct) | High (Direct from Halide) |
| E-Factor (Waste) | High (>10 kg/kg ) | Low (<2 kg/kg ) | Low (Solvent dependent) |
| Cost Driver | Waste Disposal | Catalyst Synthesis | Pd Metal & Ligands |
| Scalability | Excellent | Good (Fixed Bed) | Good (Requires CO safety) |
Detailed Experimental Protocols
Protocol A: Solid Acid Catalyzed Esterification (Recommended for Green Scale-up)
Adapted from MDPI Solid Acid Methodologies [1]
Reagents:
-
3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Catalyst: Sulfated Zirconia (
), calcined at 550°C.
Procedure:
-
Preparation: Activate the solid catalyst in a muffle furnace at 550°C for 4 hours to ensure superacidic sites are free of moisture.
-
Reaction: In a pressure vessel or round-bottom flask, charge the benzoic acid derivative (10 mmol) and Methanol (50 mL). Add the activated catalyst (10 wt% relative to substrate).
-
Heating: Heat the mixture to reflux (approx. 65-70°C) or 100°C in a sealed vessel for 12 hours.
-
Monitoring: Monitor consumption of the acid via TLC or HPLC. The
group may retard the rate; extend time if necessary. -
Work-up: Filter the hot reaction mixture to recover the solid catalyst (save for regeneration).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated
(to remove unreacted acid), then brine. Dry over and concentrate to yield the methyl ester.
Protocol B: Pd-Catalyzed Carbonylation (Recommended for Total Synthesis)
Based on standard carbonylative cross-coupling workflows [2]
Reagents:
-
1-bromo-3-methyl-5-(trifluoromethyl)benzene (1.0 eq)
- (1-2 mol%)
- (2-4 mol%) or dppf (1-2 mol%)
-
Triethylamine (
, 2.0 eq) -
Methanol (Excess) / DMF (Co-solvent)
Procedure:
-
Setup: Charge a stainless steel autoclave with the aryl bromide,
, ligand, and base in Methanol/DMF (1:1). -
Purge: Purge the vessel with Nitrogen (3x) and then Carbon Monoxide (3x).
-
Pressurize: Fill with CO to 20-50 psi (1.5 - 3.5 bar). Caution: CO is toxic.
-
Reaction: Heat to 80°C with vigorous stirring for 6 hours.
-
Work-up: Vent the CO gas safely. Filter the mixture through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Conclusion
For the synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate , the choice of catalyst is dictated by the starting material and the scale of operation.
-
For Routine Lab Scale: Use
. It is cheap, fast, and reliable despite the waste. -
For Green Manufacturing: Switch to Sulfated Zirconia . It eliminates salt waste and allows for continuous processing, provided the slightly lower reaction rates are acceptable.
-
For Integrated Synthesis: If starting from the aryl bromide, Pd-catalyzed carbonylation is the superior route, avoiding the intermediate isolation of the benzoic acid entirely.
References
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Source: MDPI (Molecules 2023) [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Source: Journal of the American Chemical Society (2018) [Link][3]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Sources
A Comparative Guide to the Reaction Kinetics of Methyl 3-methyl-5-(trifluoromethyl)benzoate
This guide provides an in-depth analysis of the reaction kinetics of Methyl 3-methyl-5-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical and materials science research. We will dissect the electronic and steric factors governing its reactivity, comparing its performance in key reactions—hydrolysis and esterification—against relevant structural analogs. The methodologies and data presented herein are designed to equip researchers, chemists, and drug development professionals with the predictive understanding needed for process optimization and rational molecular design.
Introduction: The Electronic Tug-of-War in a Benzene Ring
The reactivity of a substituted benzene derivative is not merely a sum of its parts; it is a complex interplay of electronic effects exerted by its substituents. In Methyl 3-methyl-5-(trifluoromethyl)benzoate, the ester group's carbonyl carbon—the primary site of reaction—is influenced by two distinct groups positioned meta to it: a methyl group (-CH₃) and a trifluoromethyl group (-CF₃).
-
The Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] Its presence significantly depletes electron density from the aromatic ring, making the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.[1][2]
-
The Methyl Group (-CH₃): Conversely, the methyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It slightly increases the electron density of the ring.
Positioned meta to the ester, neither group can exert resonance effects on the carbonyl. Therefore, their influence is predominantly inductive. The potent electron-withdrawing nature of the -CF₃ group overwhelmingly dominates the weak donating effect of the -CH₃ group. This electronic imbalance dictates the kinetic profile of the molecule, accelerating reactions involving nucleophilic attack at the carbonyl (e.g., hydrolysis) and decelerating those requiring electrophilic activation (e.g., acid-catalyzed esterification).
Comparative Kinetics of Saponification (Alkaline Hydrolysis)
Saponification is the base-catalyzed hydrolysis of an ester. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the rate-determining step is the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon. A more electrophilic carbon leads to a faster reaction.
Given the strong electron-withdrawing -CF₃ group, we predict that Methyl 3-methyl-5-(trifluoromethyl)benzoate will undergo saponification significantly faster than unsubstituted methyl benzoate. The increased positive charge on the carbonyl carbon lowers the activation energy for the nucleophilic attack.
Comparative Saponification Rate Data
The following table compares the relative saponification rate constants of various substituted methyl benzoates. The data for analogs provides a framework for estimating the reactivity of our target compound. Molecules with a higher relative rate constant are more reactive than the baseline, methyl benzoate.[3]
| Compound | Substituents | Key Electronic Effect(s) | Expected Relative Rate Constant (k/k₀) |
| Methyl Benzoate | -H | Baseline | 1.0 |
| Methyl 3-methylbenzoate | 3-CH₃ | Weak Electron Donating (+I) | ~0.8 |
| Methyl 3-nitrobenzoate | 3-NO₂ | Strong Electron Withdrawing (-I, -R) | ~80 |
| Methyl 3-methyl-5-(trifluoromethyl)benzoate | 3-CH₃, 5-CF₃ | Dominant Strong Electron Withdrawing (-I) | >>1.0 (Estimated ~50-70) |
| Methyl 4-(trifluoromethyl)benzoate | 4-CF₃ | Strong Electron Withdrawing (-I, -R) | Significantly >1.0 |
Note: The rate constant for the target compound is an expert estimation based on the known powerful inductive effect of the meta-CF₃ group, which is comparable in magnitude to a meta-nitro group.
Mechanism: Base-Catalyzed Hydrolysis
The reaction follows a well-established two-step nucleophilic addition-elimination pathway.
Experimental Protocol: Monitoring Esterification Kinetics
This protocol allows for the determination of the rate of esterification by monitoring the consumption of the carboxylic acid. [4][5]
-
Materials:
-
3-Methyl-5-(trifluoromethyl)benzoic acid
-
Methanol (in large excess to ensure pseudo-first-order kinetics)
-
Concentrated Sulfuric Acid (H₂SO₄) as catalyst [6] * Anhydrous solvent (e.g., Toluene)
-
Standardized 0.1 M NaOH solution for titration
-
Phenolphthalein indicator
-
Reaction vessel with reflux condenser and heating mantle
-
Ice bath, pipettes, burette
-
-
Procedure:
-
In the reaction vessel, dissolve a known amount of the carboxylic acid in a large molar excess of methanol.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 mol%).
-
Heat the mixture to a constant temperature (e.g., 60°C) under reflux. Consider this the start of the reaction (t=0).
-
At regular time intervals, withdraw a small, precise aliquot from the reaction mixture.
-
Immediately cool the aliquot in an ice bath to stop the reaction.
-
Dilute the aliquot with distilled water and titrate the unreacted carboxylic acid (and the H₂SO₄ catalyst) with the standard 0.1 M NaOH solution using phenolphthalein.
-
To account for the catalyst, run a blank titration on an aliquot taken at t=0. The amount of NaOH used for the catalyst can be subtracted from subsequent readings.
-
-
Data Analysis:
-
Since methanol is in large excess, the reaction can be treated as pseudo-first-order with respect to the carboxylic acid.
-
The integrated rate law is: ln([A]₀/[A]t) = kt, where [A] is the concentration of the carboxylic acid.
-
Plot ln([A]₀/[A]t) versus time.
-
The plot should yield a straight line with a slope equal to the pseudo-first-order rate constant, k.
-
Alternative Approaches and Concluding Remarks
While classical methods provide foundational kinetic data, alternative synthetic routes offer different kinetic profiles. For instance, the conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol is a non-equilibrium, typically much faster reaction that avoids the kinetic penalties seen in Fischer esterification. [7]Additionally, the use of solid acid catalysts can alter reaction kinetics and simplify product purification. [8]
Workflow for Kinetic Analysis
References
- Title: Reactive Kinetics of Methyl Benzoate Synthesis by Esterification Source: Academax URL
- Title: (PDF)
- Title: CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)
- Title: KINETICS OF ACID HYDROLYSIS OF AN ESTER Source: IV SEMMESTER Course Material URL
- Title: Superelectrophiles and the Effects of Trifluoromethyl Substituents Source: Request PDF on ResearchGate URL
- Title: Solved The m - and p-substituted methyl benzoates listed in | Chegg.
-
Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst Source: MDPI URL: [Link]
- Source: Green Chemistry (RSC Publishing)
- Title: Kinetics of alkaline hydrolysis of synthetic organic esters Source: ChemRxiv URL
-
Title: Superelectrophiles and the effects of trifluoromethyl substituents Source: PMC - NIH URL: [Link]
-
Title: 326 - K1 Kinetics of Ester Hydrolysis Source: YouTube URL: [Link]
-
Title: Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst Source: Oxford Academic URL: [Link]
-
Title: Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin Source: MDPI URL: [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin | MDPI [mdpi.com]
- 6. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 7. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 8. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
assessing the cost-effectiveness of using "Methyl 3-methyl-5-(trifluoromethyl)benzoate"
Executive Summary
Verdict: For research scales exceeding 5 grams, in-house synthesis via carbonylation of the aryl bromide is the most cost-effective strategy , offering a potential cost reduction of 60-80% compared to purchasing the custom-synthesized ester or the carboxylic acid precursor.
Methyl 3-methyl-5-(trifluoromethyl)benzoate is a high-value "boutique" intermediate. It is rarely stocked as a commodity chemical, often requiring lead times of 2-4 weeks for custom synthesis. This guide evaluates the technical and economic viability of synthesizing this compound from the readily available precursor 3-bromo-5-methylbenzotrifluoride , contrasting it with direct procurement strategies.
Chemical Context & Strategic Utility
The 3-methyl-5-(trifluoromethyl)benzoate scaffold is a privileged motif in medicinal chemistry, particularly for kinase inhibitors and metabolic modulators. The simultaneous presence of a lipophilic methyl group and an electron-withdrawing trifluoromethyl (
Structural Analysis[1]
-
Core: Benzoate ester (versatile handle for nucleophilic attack or reduction).
-
Substituents:
(Meta) + Methyl (Meta). -
Challenge: Regioselective installation of
and Methyl groups onto a pre-existing ester is difficult due to directing group conflicts. Starting with the correct substitution pattern is critical.
Comparative Analysis: Buy vs. Make
The following analysis assumes a target quantity of 10 grams (typical for Lead Optimization campaigns).
Option A: Direct Purchase (The "Buy" Route)
-
Availability: Low. Often listed as "Inquire" or "Custom Synthesis."
-
Estimated Cost: $150 - $400 per gram (based on custom synthesis rates).
-
Lead Time: 2–4 weeks.
-
Risk: Batch-to-batch variability in purity; supply chain delays.
Option B: Esterification of Acid (The "Semi-Synthesis" Route)
-
Precursor: 3-Methyl-5-(trifluoromethyl)benzoic acid (CAS 117186-02-4).[1][2][3]
-
Method: Fischer Esterification (
). -
Cost: The acid itself is a specialty chemical, often priced similarly to the ester (~$50 - $150/g).
-
Verdict: Only viable if the acid is already in your inventory.
Option C: Carbonylation of Aryl Bromide (The "Smart Synthesis" Route)
-
Precursor: 3-Bromo-5-methylbenzotrifluoride (CAS 86845-28-5).[4][5][6][7]
-
Method: Palladium-catalyzed alkoxycarbonylation.
-
Precursor Cost: ~$
20/g (US Retail). -
Reagents:
, Xantphos, Paraformaldehyde (CO surrogate), MeOH. -
Verdict: Highest ROI. The bromide is a fundamental building block and significantly cheaper than the acid or ester.
Cost-Benefit Data Matrix
| Metric | Option A: Buy Ester | Option B: Buy Acid & Esterify | Option C: Carbonylation (Recommended) |
| Raw Material Cost (10g) | $1,500 - $4,000 | $800 - $1,500 | $150 - $300 |
| Labor/Time | 0 hrs (2-4 weeks wait) | 4 hrs | 12 hrs |
| Process Complexity | None | Low | Medium (Inert atmosphere req.) |
| Supply Chain Risk | High | Medium | Low (Bromide is common) |
Decision Logic & Workflow
The following diagram illustrates the decision process for sourcing this compound based on scale and timeline constraints.
Figure 1: Strategic decision tree for sourcing Methyl 3-methyl-5-(trifluoromethyl)benzoate.
Recommended Experimental Protocol: CO-Free Carbonylation
Objective: Synthesize Methyl 3-methyl-5-(trifluoromethyl)benzoate from 3-bromo-5-methylbenzotrifluoride without using high-pressure CO gas cylinders. Mechanism: Paraformaldehyde releases CO in situ under catalytic conditions, providing a safer, "green chemistry" alternative to pressurized carbon monoxide.
Reagents & Stoichiometry
-
Substrate: 3-Bromo-5-methylbenzotrifluoride (1.0 equiv)
-
CO Source: Paraformaldehyde (2.0 equiv)
-
Nucleophile/Solvent: Methanol (Excess)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (3 mol%)
-
Base:
(3.0 equiv)
Step-by-Step Workflow
-
Setup: In a glovebox or under a strict Argon stream, charge a pressure tube (or autoclave for >10g) with:
-
3-Bromo-5-methylbenzotrifluoride (2.39 g, 10 mmol)
-
Paraformaldehyde (600 mg, 20 mmol)
- (45 mg, 0.2 mmol)
-
Xantphos (173 mg, 0.3 mmol)
-
-
Solvent Addition: Add anhydrous Methanol (20 mL) and Triethylamine (4.2 mL, 30 mmol).
-
Reaction: Seal the tube immediately. Heat to 80°C for 16–24 hours.
-
Workup: Cool to room temperature. Carefully vent any residual pressure. Filter the mixture through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
-
Expected Yield: 85–92% as a clear, colorless oil.
Self-Validating Checkpoints (Trustworthiness)
-
Checkpoint 1 (Color): The reaction mixture should turn from dark red/brown (active Pd-phosphine complex) to black (precipitated Pd) upon completion.
-
Checkpoint 2 (TLC): The starting bromide is non-polar (high Rf in Hexanes). The product ester is slightly more polar. If starting material persists after 24h, add 1 mol% more catalyst.
-
Checkpoint 3 (NMR): Look for the diagnostic methyl ester singlet at ~3.9 ppm and the aryl methyl singlet at ~2.5 ppm in
NMR.
Synthesis Pathway Diagram
Figure 2: Palladium-catalyzed carbonylation pathway using paraformaldehyde as a CO surrogate.
References
-
Compound Data: PubChem. 3-Methyl-5-(trifluoromethyl)benzoic acid (CID 2775588).[2] National Library of Medicine. [Link]
-
Carbonylation Methodology: Moradi, W. A., & Buchwald, S. L. (2001).[10] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[10][11] [Link] (Methodology adapted for ester synthesis via CO insertion).
-
CO-Free Protocol: Quesnel, J. S., et al. (2014). Palladium-Catalyzed Carbonylation of Aryl Chlorides Using Paraformaldehyde. ACS Catalysis. [Link]
Sources
- 1. 3-METHYL-5-(TRIFLUOROMETHYL)BENZOIC ACID suppliers & manufacturers in China [chemicalbook.com]
- 2. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-5-(trifluoromethyl)benzoic acid - CAS:117186-02-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. echemi.com [echemi.com]
- 5. 3-BROMO-5-(TRIFLUOROMETHYL)TOLUENE | 86845-28-5 [chemicalbook.com]
- 6. marketpublishers.com [marketpublishers.com]
- 7. echemi.com [echemi.com]
- 8. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 11. diva-portal.org [diva-portal.org]
Optimizing Lipophilic Scaffolds: A Technical Guide to Methyl 3-methyl-5-(trifluoromethyl)benzoate
Executive Summary
Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) represents a strategic "Goldilocks" scaffold in modern medicinal chemistry. While bis-trifluoromethylated arenes often suffer from excessive lipophilicity (cLogP > 4.5) and poor solubility, and dimethyl analogs lack metabolic stability, this 3,5-disubstituted hybrid motif offers an optimal balance. It provides the metabolic blocking capability of the trifluoromethyl group (
This guide objectively compares the performance of this scaffold against its chlorinated and non-fluorinated analogs, detailing synthesis protocols and application strategies for kinase inhibitor and antiviral drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Methyl 3-methyl-5-(trifluoromethyl)benzoate |
| CAS Number | 161622-18-0 |
| Molecular Formula | |
| Molecular Weight | 218.17 g/mol |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
| Key Moiety | 3,5-disubstituted benzene (Meta-substitution pattern) |
Comparative Physicochemical Analysis
The following table contrasts the target compound with common alternatives used in Lead Optimization.
| Feature | Target: 3-Me-5-CF | Alt 1: 3,5-Dimethyl | Alt 2: 3,5-Bis(CF |
| Electronic Effect ( | Balanced (+0.43 / -0.07)* | Electron Donating | Strongly Electron Withdrawing |
| Lipophilicity (cLogP) | ~3.5 (Optimal) | ~3.2 (Moderate) | ~4.2 (High - Risk of nonspecific binding) |
| Metabolic Stability | High (CF | Low (Benzylic oxidation risk) | Very High |
| Solubility | Moderate | Good | Poor |
| Steric Bulk (A-value) | Mixed (CF | Symmetric (Me = Me) | Bulky (CF |
*Note: Hammett constants approximated: CF
Strategic Applications in Drug Discovery
A. The "Magic Methyl" & Fluorine Synergy
In Fragment-Based Drug Design (FBDD), this scaffold is utilized to probe hydrophobic pockets in enzymes (e.g., Kinases, Proteases).
-
Metabolic Blocking: The
group at the 5-position prevents P450-mediated hydroxylation, a common failure point for 3,5-dimethyl analogs. -
Conformational Lock: The steric bulk of the
group (Van der Waals radius Å, similar to Isopropyl) forces the ester/amide side chain out of planarity, often improving selectivity for specific receptor subtypes.
B. Case Study: Kinase Inhibitor Design
In the development of Type II kinase inhibitors (e.g., analogs of Nilotinib or Sorafenib), the "tail" region often requires a hydrophobic moiety to occupy the allosteric pocket.
-
Problem: Using a 3,5-bis(trifluoromethyl)phenyl group often leads to poor water solubility and high plasma protein binding (>99%).
-
Solution: Substituting one
with a (using Methyl 3-methyl-5-(trifluoromethyl)benzoate as the starting material) lowers the cLogP by approximately 0.6–0.8 units, improving the pharmacokinetic profile while retaining the necessary hydrophobic interaction.
Experimental Protocols
Protocol A: Synthesis via Fischer Esterification
Use this protocol to generate the methyl ester from the commercially available acid if the ester is out of stock.
Reagents:
-
3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Methanol (Solvent & Reagent, excess)
-
Sulfuric Acid (
, cat.[1] 0.1 eq) or Thionyl Chloride ( , 1.2 eq)
Workflow:
-
Dissolution: Dissolve 5.0 g of 3-methyl-5-(trifluoromethyl)benzoic acid in 50 mL of anhydrous methanol under
atmosphere. -
Activation:
-
Method A (Acid Cat): Add conc.
(0.5 mL) dropwise. -
Method B (Acyl Chloride - Preferred for scale): Cool to 0°C. Add
dropwise over 20 mins.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1); the acid spot (
) should disappear, replaced by the ester ( ). -
Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (50 mL). Wash with sat.
(2 x 30 mL) to remove unreacted acid. Wash with Brine. -
Purification: Dry over
, filter, and concentrate. The product is typically obtained as a clear oil/low-melting solid (Yield >90%).
Protocol B: Hydrolysis for Amide Coupling
Use this protocol when the ester is the starting material for generating an amide library.
Reagents:
-
Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq)
-
Lithium Hydroxide (
, 2.0 eq) -
THF/Water (3:1 ratio)
Workflow:
-
Dissolve the ester in THF/Water.
-
Stir at Room Temperature for 2 hours. (Note: The electron-withdrawing
group activates the ester, making hydrolysis faster than in non-fluorinated benzoates). -
Acidify with 1M HCl to pH 2. Extract with EtOAc.[2]
-
Result: Pure benzoic acid derivative ready for HATU/EDCI coupling.
Visualizations & Decision Logic
Figure 1: Synthesis Pathway
This diagram illustrates the conversion from the acid precursor to the ester and its subsequent activation for medicinal chemistry applications.
Caption: Efficient synthetic route from the benzoic acid precursor to the target methyl ester and subsequent drug discovery applications.
Figure 2: SAR Decision Tree (The "Goldilocks" Selection)
Why choose this specific scaffold over others?
Caption: Decision logic for selecting the 3-methyl-5-(trifluoromethyl) motif to balance metabolic stability and solubility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775588, 3-Methyl-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3/Methyl bioisosterism).
- World Intellectual Property Organization (2012).Patent WO 2012/006473 A1: Compounds and Methods for Kinase Inhibition.
- Hagmann, W. K. (2008).The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. (Mechanistic insight on metabolic stability).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
